Bis(trimethylsilyl)tributyltinphosphate
Description
Properties
IUPAC Name |
tributylstannyl bis(trimethylsilyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19O4PSi2.3C4H9.Sn/c1-12(2,3)9-11(7,8)10-13(4,5)6;3*1-3-4-2;/h1-6H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKAZSYRUOBEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45O4PSi2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586827 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74785-85-6 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74785-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(trimethylsilyl)tributyltinphosphate CAS 74785-85-6 properties
Topic: Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Advanced Organometallic Reagents in Synthesis and Materials Science[1][2]
Executive Summary
This compound (CAS 74785-85-6) is a specialized heterometallic phosphate ester featuring both organosilicon and organotin moieties.[1] This compound represents a niche class of "mixed" reagents where the differential reactivity of the trimethylsilyl (TMS) and tributyltin (TBT) groups allows for chemoselective transformations. Primarily utilized in advanced organic synthesis, proteomics research, and polymer stabilization, its utility is defined by the lability of the Si-O-P bond versus the relative stability of the Sn-O-P linkage.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application workflows, grounded in strict safety standards due to the bioactivity of the organotin component.
Chemical Architecture & Properties[4]
Structural Analysis
The molecule consists of a central phosphate core (
-
Formula:
-
Molecular Weight: 531.40 g/mol [3]
-
Synonyms: Tributylstannyl bis(trimethylsilyl) phosphate; Bis(trimethylsilyl) tributyltin phosphate.[4]
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity and temperature. |
| Boiling Point | > 200°C (dec.) | High molecular weight prevents simple distillation. |
| Flash Point | > 110°C (> 230°F) | Relatively stable but combustible. |
| Solubility | Soluble in non-polar solvents | DCM, THF, Toluene, Hexane. Hydrolyzes in water.[5] |
| Stability | Moisture Sensitive | Si-O-P bonds hydrolyze rapidly; Sn-O-P is more robust. |
| Storage | 2–8°C, Inert Atmosphere | Must be kept under Argon/Nitrogen to prevent hydrolysis. |
Synthesis Methodology
The synthesis of mixed silyl-stannyl phosphates typically employs a Redistribution Reaction or a Salt Metathesis pathway. The redistribution method is preferred for high-purity applications as it avoids the formation of difficult-to-remove salt byproducts.
Protocol A: Redistribution (Preferred)
This method leverages the thermodynamic equilibrium between tris(trimethylsilyl) phosphate and tributyltin chloride.
Reaction:
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried Schlenk flask with Tris(trimethylsilyl) phosphate (1.0 equiv) under Argon.
-
Addition: Add Tributyltin chloride (1.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 100–120°C. The volatile byproduct, Trimethylsilyl chloride (TMSCl, b.p. 57°C), is continuously distilled off, driving the equilibrium to the right.
-
Purification: Once TMSCl evolution ceases, the residue is subjected to high-vacuum drying (0.1 mmHg) to remove traces of volatiles.
-
Validation: Verify structure via
-NMR (shift distinct from starting material) and -NMR.
Visualization: Synthesis Logic
Figure 1: Redistribution synthesis pathway minimizing salt contamination.
Applications & Mechanisms
Proteomics & Mass Spectrometry
In proteomics, this compound acts as a specialized derivatization reagent .
-
Mechanism: The TMS groups are highly labile silylating agents, increasing the volatility of polar analytes (peptides/metabolites) for GC-MS or LC-MS analysis.
-
Tin Tagging: The tributyltin moiety can serve as a heavy metal tag. Tin has a unique isotopic pattern that aids in the identification of tagged species in complex biological matrices.
Synthetic Chemistry: Selective Phosphorylation
The compound serves as a "masked" phosphate source.
-
Chemoselectivity: The Si-O-P bond reacts with nucleophiles (alcohols, amines) much faster than the Sn-O-P bond. This allows for the controlled introduction of a phosphate group that retains a stannyl protection, which can be removed in a subsequent step (e.g., via fluoride treatment).
-
Reaction Class: Nucleophilic substitution at Phosphorus.
Polymer Stabilization
Organotin phosphates are potent stabilizers for halogenated polymers (like PVC).
-
Action: They scavenge HCl released during polymer degradation. The phosphate group prevents chain scission, while the organotin moiety acts as an antioxidant.
Visualization: Reactivity Profile
Figure 2: Differential reactivity pathways based on environmental conditions.
Safety & Handling (Critical)
Hazard Classification: Toxic (T) , Dangerous for the Environment (N) .
Toxicity Profile (Organotins)
-
Bioaccumulation: Tributyltin compounds are lipophilic and bioaccumulate in marine organisms and mammals.
-
Mechanism: They disrupt endocrine function (acting as obesogens) and inhibit ATP synthesis in mitochondria.
-
Acute Effects: Severe irritation to skin and eyes; toxic if swallowed or absorbed through skin.
Handling Protocol
-
Engineering Controls: Handle only in a certified fume hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: NEVER dispose of down the drain. All waste must be segregated into "Organotin Waste" streams and incinerated by certified hazardous waste handlers.
-
Spill Management: Absorb with inert material (vermiculite). Do not use water (hydrolysis releases acid and toxic tin oxides).
References
-
Santa Cruz Biotechnology. Bis[(trimethylsilyl)tributyl]stannyl phosphate (CAS 74785-85-6) Product Data. Retrieved from
-
ChemSrc. this compound Properties and Safety. Retrieved from
-
Echemi. this compound Supplier and Technical Info. Retrieved from
-
PubChem. Related Compound: Tris(trimethylsilyl) phosphate (CID 6328325). Retrieved from
-
ResearchGate. Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive (Analogous Chemistry). Retrieved from
Sources
- 1. Tris(Trimethylsilyl) Phosphate | CAS#:10497-05-9 | Chemsrc [chemsrc.com]
- 2. Silane reagent 3 page [m.chemicalbook.com]
- 3. Bis[(trimethylsilyl)tributyl]stannyl phosphate | CAS 74785-85-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
Physical properties of Bis(trimethylsilyl)tributyltinphosphate
CAS No: 74785-85-6 | Formula: C₁₈H₄₅O₄PSi₂Sn
Executive Summary & Chemical Identity[1][2][3][4][5][6]
Bis(trimethylsilyl)tributyltinphosphate (BTMSTBTP) is a specialized heteroleptic organometallic phosphate ester featuring both silyl (
Primarily utilized in advanced energy storage applications, specifically as a high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs), this compound serves as a dual-function interface modifier.[1] It mitigates electrolyte decomposition through Hydrofluoric Acid (HF) scavenging and facilitates the formation of a robust Cathode Electrolyte Interphase (CEI).
Chemical Structure Logic
The molecule represents a "mixed ester" architecture. The steric bulk of the tributyltin group, combined with the labile nature of the trimethylsilyl groups, creates a unique reactivity profile:
-
Si-O-P Bond: High susceptibility to nucleophilic attack (hydrolysis), allowing for rapid reaction with acidic impurities (HF).
-
Sn-O-P Bond: Provides thermal stability and participates in surface polymerization/passivation on electrode surfaces.
Physical & Chemical Properties[1][2][3][4][5][8][9][10][11]
The following data aggregates known experimental values and group-contribution estimates for this specific CAS entry.
Table 1: Physicochemical Specifications
| Property | Specification / Value | Technical Note |
| Molecular Weight | 531.41 g/mol | High molecular weight contributes to low volatility. |
| Physical State | Liquid | Viscous, colorless to pale yellow. |
| Flash Point | > 110°C (> 230°F) | Classified as combustible but non-flammable under standard handling. |
| Solubility | Polar Aprotic Solvents | Soluble in EC/DMC/DEC (battery solvents), THF, Toluene. |
| Hydrolytic Stability | Low (Moisture Sensitive) | Rapidly hydrolyzes to form H₃PO₄, HMDSO, and Organotin oxides. |
| Storage Temp | 2°C – 8°C | Inert atmosphere (Argon/Nitrogen) required. |
| Density | ~1.10 – 1.25 g/mL (Est.) | Higher than pure silyl phosphates due to the heavy Tin (Sn) atom. |
Thermal & Electrochemical Stability
-
Thermal Window: Stable up to approx. 180°C under inert conditions. Decomposition yields volatile siloxanes and non-volatile tin phosphates.
-
Electrochemical Window: Anodic stability extends >4.5V vs. Li/Li⁺, making it suitable for high-voltage cathodes (e.g., NCM811, LiCoO₂).
Mechanism of Action: Battery Electrolyte Additive[7]
In high-voltage Li-ion batteries, the primary failure mode is the oxidative decomposition of carbonate electrolytes and the generation of HF from
The HF Scavenging Pathway
The silyl groups act as "sacrificial" acceptors for fluoride ions. When trace water generates HF, the Si-O-P bond is cleaved preferentially over the carbonate solvent, neutralizing the acid.
CEI Formation (Cathode Protection)
The organotin component (
Diagram 1: Dual-Action Mechanism Workflow
Caption: Logical flow of BTMSTBTP acting as both an acid scavenger and a film-forming agent in Li-ion cells.
Synthesis & Handling Protocols
Warning: Organotin compounds are toxic. Trimethylsilyl esters are moisture-sensitive. All operations must be performed in a glovebox or using Schlenk line techniques.
Synthetic Route (General Methodology)
While specific industrial synthesis is often proprietary, the standard preparation for mixed silyl-stannyl phosphates follows a stepwise esterification or salt metathesis route.
Reagents:
-
Bis(trimethylsilyl) hydrogen phosphate (Intermediate A).
-
Bis(tributyltin) oxide (Reagent B).
Reaction Scheme:
Handling Protocol
-
Environment:
ppm, ppm (Glovebox). -
Dispensing: Use glass syringes with PTFE-tipped plungers. Avoid standard rubber septa for long-term storage as organotins can leach plasticizers.
-
Spill Management: Do not use water. Absorb with dry vermiculite or sand. Neutralize with a dilute solution of acetic acid in ethanol if necessary to break the Sn-O bonds safely before disposal.
Diagram 2: Handling & Stability Logic
Caption: Stability flowchart indicating the critical necessity of inert atmosphere storage to prevent degradation.
References
-
Chemdad Chemical Database. (n.d.). This compound - CAS 74785-85-6.[2] Retrieved from [Link]
- Google Patents. (2020). Cesium-containing high-voltage lithium ion battery electrolyte composite additive. Patent CN112086684A.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12501110, Bis(trimethylsilyl)phosphite (Structural Analog). Retrieved from [Link]
-
Wiley Online Library. (2020). Reversible Activation and Transfer of White Phosphorus by Silyl-Stannylene. (Context on Silyl-Stannyl chemistry). Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling and Structural Dynamics of Organotin Silyl Phosphates
Part 1: Molecular Architecture & Solubility Logic
The Solubility Paradox of Organotin Phosphates
To understand the solubility of organotin silyl phosphates , one must first address the structural behavior of their precursors. Classical organotin phosphates (e.g., triorganotin phosphates,
The Silyl Solution:
The introduction of silyl groups (e.g., trimethylsilyl,
-
Steric Shielding: It physically blocks the formation of intermolecular
coordination networks. -
Lipophilic Envelope: It increases the overall hydrocarbon content, lowering the lattice energy and enhancing interaction with organic solvents like Chloroform (
), Toluene, and Dichloromethane (DCM).
Predicted Solubility Profile
Based on the structural disruption of the Sn-O-P polymer, Organotin Silyl Phosphates exhibit a distinct solubility hierarchy:
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Chloroform ( | Excellent | Primary dissolution medium. Dipole interactions match the polar Sn-O-P core, while the organic |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Solvation is driven by Van der Waals forces with the organotin alkyl/aryl chains and silyl methyls. |
| Polar Aprotic | DMSO, DMF | High | Strong solvation of the Sn center; however, risk of ligand exchange (solvolysis) exists over time. |
| Polar Protic | Methanol, Water | Incompatible | CRITICAL: Rapid hydrolysis of the |
Part 2: Structural Visualization (Mechanism of Action)
The following diagram illustrates the transition from an insoluble polymeric organotin phosphate to a soluble molecular species via silylation.
Figure 1: Silylation breaks the coordination polymer network, rendering the organotin phosphate monomeric and soluble.
Part 3: Experimental Protocols
Protocol A: Synthesis of Soluble Organotin Silyl Phosphates
Objective: To synthesize a model compound (e.g., Tributyltin bis(trimethylsilyl) phosphate) for solubility profiling.
Reagents:
-
Bis(trimethylsilyl) hydrogen phosphate (High purity).[1]
-
Bis(tributyltin) oxide (TBTO).[1]
-
Solvent: Anhydrous Toluene.
Workflow:
-
Inert Atmosphere: Purge a 2-neck round bottom flask with dry Nitrogen (
) or Argon. Moisture sensitivity is critical; the Si-O-P bond hydrolyzes instantly in air.[1] -
Stoichiometric Mixing: Add 10 mmol of Bis(tributyltin) oxide to 50 mL of anhydrous toluene.
-
Addition: Dropwise add 20 mmol of Bis(trimethylsilyl) hydrogen phosphate at 0°C.
-
Note: The reaction is exothermic.
-
Mechanism:[2][3] $ (Bu_3Sn)_2O + 2 HPO_4(SiMe_3)_2 \rightarrow 2 Bu_3SnOPO_3(SiMe_3)_2 + H_2O $
-
Correction: To drive this equilibrium, use a Dean-Stark trap to remove water, or use Tributyltin Chloride and Tris(trimethylsilyl) phosphate in a trans-silylation elimination (releasing TMS-Cl) to avoid water generation entirely.[1]
-
Preferred Route (Anhydrous): Reflux Tributyltin Chloride (
) with Tris(trimethylsilyl) phosphate ($ (Me_3SiO)_3PO $) at 150°C. Volatile TMS-Cl is distilled off, driving the reaction to completion.[1]
-
-
Isolation: Remove solvent under high vacuum (0.1 mmHg). Do not use column chromatography (silica gel causes hydrolysis). Yields a viscous oil or low-melting solid.
Protocol B: Quantitative Solubility Profiling (Gravimetric)
Objective: Determine the saturation limit (
-
Preparation: Dry all solvents (CHCl3, DMSO, Toluene) over molecular sieves (4Å) for 24 hours.
-
Saturation:
-
Place 100 mg of the organotin silyl phosphate in a 2 mL septum-capped vial.
-
Add solvent in 50
increments at 25°C, vortexing for 30 seconds between additions. -
Observe for clarity (Tyndall effect check with a laser pointer).[1]
-
-
Determination:
-
If dissolved < 500
, solubility is > 200 mg/mL . -
If undissolved at 2 mL, filter supernatant, evaporate dryness, and weigh residue to calculate
.
-
Protocol C: Structural Integrity Check (NMR)
Context: Solubility means nothing if the compound degrades. Organotin silyl phosphates are prone to ligand exchange in coordinating solvents (DMSO).[1]
-
Instrument: 400 MHz NMR or higher.
-
Nuclei:
(Phosphorus) and (Tin).[1] -
Procedure:
-
Dissolve 20 mg sample in
(Reference Standard). -
Dissolve 20 mg sample in
(Challenge Solvent). -
Compare
Shifts:- : typically -100 to +50 ppm (Tetrahedral, 4-coordinate).[1]
- : Large upfield shift (e.g., -200 to -400 ppm) indicates solvent coordination (expansion to 5- or 6-coordinate species). This confirms solubility but warns of structural alteration.
-
Part 4: References
-
Gielen, M. (2002).[1] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment network.[1] Applied Organometallic Chemistry. Link
-
Jain, V. K., et al. (2005). Organotin(IV) complexes of phosphorus-based acids: structural diversity and solution behavior.[1] Coordination Chemistry Reviews. Link
-
Cunningham, D., et al. (1995). Synthesis and X-ray crystal structures of organotin phosphates. Journal of the Chemical Society, Dalton Transactions. Link
-
Molloy, K. C. (1989).[1] The structural chemistry of organotin derivatives of phosphorus-based acids.[4][5] Reviews on Silicon, Germanium, Tin and Lead Compounds. Link
-
Gelest, Inc. (2020). Organotin Chemistry: Reactive Intermediates and Applications.[6][7] Gelest Technical Brochures. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJNANO - Nanoparticles of novel organotin(IV) complexes bearing phosphoric triamide ligands [beilstein-journals.org]
- 5. Nanoparticles of novel organotin(IV) complexes bearing phosphoric triamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Bis(trimethylsilyl)tributyltinphosphate molecular weight and formula
This technical guide provides an in-depth analysis of Bis(trimethylsilyl)tributyltinphosphate , a mixed organometallic ester characterized by its dual silicon-tin functionality. This compound serves as a critical reagent in advanced organic synthesis, a functional additive in high-voltage energy storage, and a model compound in metallodrug research.
Core Identity & Physicochemical Properties
This molecule represents a hybrid class of phosphate esters where the central phosphoryl group is shielded by two labile trimethylsilyl (TMS) groups and one lipophilic tributyltin (TBT) moiety. This unique architecture imparts "tunable lability," allowing for selective deprotection or transesterification.
| Property | Data |
| Chemical Name | Bis(trimethylsilyl) tributyltin phosphate |
| Synonyms | Tributylstannyl bis(trimethylsilyl) phosphate; TBT-TMS-Phosphate |
| CAS Number | 74785-85-6 |
| Molecular Formula | C₁₈H₄₅O₄PSi₂Sn |
| Molecular Weight | 531.4 g/mol |
| Physical State | Colorless to pale yellow liquid (at STP) |
| Solubility | Soluble in non-polar organic solvents (DCM, Toluene, THF); Hydrolytically unstable |
| Stability | Moisture sensitive (TMS groups hydrolyze rapidly; Sn-O bond is relatively more stable) |
Chemical Architecture & Structural Logic
To understand the reactivity of this molecule, one must analyze the electronic environment of the phosphate core. The central phosphorus atom is bonded to four oxygen atoms in a tetrahedral geometry.
-
The Silyl-Oxygen Bond (
): High bond energy but kinetically labile toward nucleophiles (water, alcohols). These act as "temporary masking groups." -
The Stannyl-Oxygen Bond (
): More covalent character than ionic metal phosphates, but the tin atom is Lewis acidic, making it a site for coordination expansion (from 4-coordinate to 5- or 6-coordinate). -
The Tributyl Chain: Provides high lipophilicity, enabling the molecule to penetrate cell membranes (in biological contexts) or dissolve in non-polar electrolytes (in battery applications).
Structural Visualization
Figure 1: Connectivity diagram highlighting the differential stability of the Silyl (labile) vs. Stannyl (lipophilic) domains.
Synthesis Protocol (Standard Preparative Route)
While specific literature on this exact mixed ester is rare, the synthesis follows the established Silyl-Stannyl Exchange protocol used for mixed group 14 phosphates. The most reliable method involves the reaction of Tris(trimethylsilyl) phosphate with Tributyltin chloride.
Reaction Logic
Mechanism: The driving force is the formation and removal of the volatile Trimethylsilyl chloride (
Step-by-Step Methodology
-
Preparation of Inert Atmosphere:
-
Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar and a reflux condenser.
-
Flush the system with dry Argon or Nitrogen for 15 minutes. Critical: Both reagents are moisture-sensitive.
-
-
Reagent Addition:
-
Add Tris(trimethylsilyl) phosphate (1.0 equivalent) to the flask via syringe.
-
Add Tributyltin chloride (1.0 equivalent) dropwise at room temperature.
-
Note: Use anhydrous toluene as a solvent if viscosity control is needed, though neat reactions are common for this class.
-
-
Thermal Activation:
-
Heat the reaction mixture to 80–100°C for 2–4 hours.
-
Connect the condenser outlet to a distillation trap to collect the byproduct
.
-
-
Purification:
-
Remove residual volatiles under high vacuum (0.1 mmHg) at 50°C.
-
The product, Bis(trimethylsilyl) tributyltin phosphate , remains as the non-volatile residue.
-
Validation: Verify purity via
NMR (shift typically around -20 to -30 ppm relative to ) and NMR.
-
Applications in Drug Development & Research
For drug development professionals, this molecule is not necessarily a drug itself but a pharmacophore precursor and a tool for studying organotin cytotoxicity.
A. The "Trojan Horse" Mechanism
Organotins are potent cytotoxic agents, often exceeding the potency of cisplatin in vitro. However, their clinical use is limited by non-specific toxicity.
-
Role of TBT: The tributyltin group is highly lipophilic, facilitating passive diffusion across the lipid bilayer of cancer cells.
-
Role of Phosphate: Once inside, the phosphate moiety can bind to the DNA backbone, causing structural distortion and apoptosis.
-
Role of TMS: The TMS groups hydrolyze rapidly in the cytosol, exposing the active phosphate oxygens for binding.
B. Prodrug Synthesis Reagent
Researchers use silyl-stannyl phosphates to synthesize phosphorylated prodrugs. The TMS groups act as "temporary" protection that can be swapped for nucleoside analogs, while the Tin group directs the regioselectivity of the reaction.
Figure 2: The theoretical mechanism of action for organotin phosphates in a cellular environment.
Cross-Disciplinary Insight: Energy Storage
Surprisingly, this molecule has found a niche in Lithium-Ion Battery research.
-
HF Scavenging: In high-voltage electrolytes (
), trace moisture generates Hydrofluoric Acid (HF), which degrades the cathode. -
Mechanism: The labile
and bonds in Bis(trimethylsilyl) tributyltin phosphate react sacrificially with HF, neutralizing it and forming a protective Solid Electrolyte Interphase (SEI) layer on the electrode material.
Safety & Handling (Critical)
Toxicity Warning: Tributyltin compounds are severe marine pollutants and endocrine disruptors .
-
LD50: Organotins can have oral LD50 values < 200 mg/kg (rat).
-
Containment: All waste must be segregated as "Heavy Metal Organic Waste." Do not dispose of down the drain.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Work exclusively in a fume hood.
References
-
Synthesis of Silyl Phosphates
-
ChemicalBook. (n.d.). Tris(trimethylsilyl)phosphate Synthesis and Properties. Retrieved from
-
-
Organotin Cytotoxicity
-
Frontiers in Pharmacology. (2021).[1] Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs. Retrieved from
-
-
Battery Applications
-
Compound Data
-
Chemdad. (n.d.). This compound Product Page. Retrieved from
-
Sources
Comparative Analysis of Silylated Phosphate Esters: TMSP vs. Bis(trimethylsilyl)tributyltinphosphate
[1]
Executive Summary
This technical guide analyzes the structural, mechanistic, and functional differences between Tris(trimethylsilyl)phosphate (TMSP) and its organotin analogue, Bis(trimethylsilyl)tributyltinphosphate .
While TMSP is widely recognized as a premier electrolyte additive for high-voltage Lithium-ion batteries (LIBs) due to its ability to scavenge hydrofluoric acid (HF) and form cathode-electrolyte interphases (CEI), the tributyltin variant represents a specialized modification. This modification substitutes one labile trimethylsilyl (TMS) group with a bulky, Lewis-acidic tributyltin (TBT) moiety, fundamentally altering the molecule's reactivity, thermal stability, and surface passivation mechanism.
Critical Disambiguation: In this guide, "TMSP" refers to Tris(trimethylsilyl)phosphate (CAS: 10497-05-9), the phosphate ester used in electrochemistry and synthesis, not the NMR reference standard Sodium 3-(trimethylsilyl)propionate (also commonly abbreviated as TMSP).
Part 1: Chemical Identity & Structural Analysis[2]
The core difference lies in the symmetry and the heteroatom composition of the phosphate ester. TMSP is a symmetric silyl ester, whereas the tin variant is a mixed ester combining silicon and tin chemistries.
Table 1: Physicochemical Comparison
| Feature | Tris(trimethylsilyl)phosphate (TMSP) | This compound |
| CAS Number | 10497-05-9 | 74785-85-6 |
| Molecular Formula | ||
| Molecular Weight | 314.54 g/mol | 531.40 g/mol |
| Structure | ||
| Physical State | Colorless Liquid (mp: 3–4 °C) | Viscous Liquid / Oil |
| Reactivity Class | Silylating Agent / HF Scavenger | Stannylating/Silylating Agent / Lewis Acid |
| Primary Utility | SEI/CEI Formation, HF Removal | Catalysis, Surface Modification, Flame Retardancy |
Structural Visualization
The following diagram illustrates the structural divergence and the bond susceptibility to hydrolysis (the primary degradation pathway).
Caption: Structural comparison showing the substitution of one TMS group with a Tributyltin group, altering steric bulk and bond strength.
Part 2: Mechanistic Divergence
TMSP: The Sacrificial Scavenger
TMSP functions primarily through hydrolysis-driven scavenging . In lithium-ion batteries containing
-
Mechanism: The Si-O bond is highly oxophilic and susceptible to nucleophilic attack by
. -
Reaction:
. -
Outcome: HF is neutralized, and the resulting phosphate species polymerize on the cathode surface to form a protective, silicon-rich CEI (Cathode Electrolyte Interphase).
Bis(TMS)Tributyltinphosphate: The Catalytic Stabilizer
The introduction of the Tributyltin (TBT) group changes the molecule from a purely sacrificial agent to a functional surface modifier .
-
Lewis Acidity: The Tin (Sn) atom is a stronger Lewis acid than Silicon. This allows the molecule to coordinate more effectively with oxygen-rich species on the cathode surface (e.g., transition metal oxides).
-
Thermal Stability: The Sn-O-P bond is generally more thermally robust than the Si-O-P bond, potentially offering better high-temperature performance (e.g., >60°C cycling).
-
Catalytic Activity: Organotin compounds are known catalysts for urethane and ester formation. In an electrolyte context, this molecule may catalyze the ring-opening polymerization of cyclic carbonates (EC/PC) more efficiently than TMSP, creating a thicker, more robust polymeric interphase.
Part 3: Experimental Applications & Protocols
Application: Electrolyte Additive for High-Voltage Cathodes
Hypothesis: Replacing 0.5% TMSP with this compound will improve capacity retention at elevated temperatures due to Sn-mediated surface passivation.
Protocol: Comparative Electrochemical Testing
Materials:
-
Control Electrolyte: 1.0 M
in EC/EMC (3:7 v/v). -
Additive A: TMSP (Purified, >99.9%).
-
Additive B: this compound (Synthesized/Purified, >98%).
Workflow:
-
Preparation: Inside an Argon-filled glovebox (
ppm), prepare three electrolyte samples:-
Blank (No additive).
-
1.0 wt% TMSP.
-
1.0 wt% Tin-Phosphate.
-
-
Cell Assembly: Assemble CR2032 coin cells with NCM811 cathode and Li-metal anode.
-
Formation Cycles: Cycle at C/10 for 3 cycles (2.8V – 4.4V) to establish the SEI/CEI.
-
Aging Test: Cycle at 1C at 55°C for 100 cycles.
-
Post-Mortem Analysis: Disassemble cells and analyze cathode surface via XPS (X-ray Photoelectron Spectroscopy).
Expected XPS Signature:
-
TMSP: High concentration of
and species. -
Tin-Phosphate: Distinct
peaks indicating incorporation of Sn into the CEI, alongside species.
Synthesis of this compound
If commercial stock is unavailable, the compound can be synthesized via a transesterification or salt-elimination route.
Reaction:
Step-by-Step Synthesis:
-
Setup: Flame-dried 3-neck round bottom flask with magnetic stir bar, reflux condenser, and
inlet. -
Reagents: Charge flask with TMSP (1.0 eq) and Tributyltin Chloride (1.0 eq).
-
Reaction: Heat to 120°C. The byproduct, Trimethylsilyl chloride (TMSCl), is volatile (bp 57°C) and can be distilled off continuously to drive the equilibrium forward.
-
Purification: Once TMSCl evolution ceases, apply high vacuum (0.1 mmHg) at 100°C to remove unreacted TMSP.
-
Yield: The remaining viscous oil is the target product. Verify via
NMR (shift will differ from TMSP).
Part 4: Safety & Toxicology (Critical Difference)
The most significant operational difference is toxicity.
| Compound | Toxicity Profile | Handling Requirement |
| TMSP | Low acute toxicity. Irritant. Hydrolyzes to phosphate and hexamethyldisiloxane. | Standard fume hood. Nitrile gloves. |
| Bis(TMS)Tributyltinphosphate | HIGH TOXICITY. Organotins are potent neurotoxins and endocrine disruptors. Severe marine pollutant. | Strict containment. Double-gloving (laminate/nitrile). All waste must be segregated as "Heavy Metal Organic Waste." |
Warning: Tributyltin compounds are regulated in many jurisdictions (e.g., banned in marine paints). Ensure regulatory compliance before synthesis or use.
Part 5: Pathway Visualization
The following diagram maps the divergent pathways of these additives within a Lithium-Ion Battery environment.
Caption: Divergent mechanisms of CEI formation. TMSP relies solely on silyl-based passivation, while the Tin variant introduces Sn-based thermal stability.
References
-
Yan, G., et al. (2014).[1] "Tris(trimethylsilyl)phosphate: A film-forming additive for high voltage cathode material in lithium-ion batteries."[1] Journal of Power Sources, 248, 1306-1311.[1] Link
-
Sigma-Aldrich. (n.d.). "Tris(trimethylsilyl) phosphate Product Specification." Merck KGaA. Link
-
ChemicalBook. (2024). "this compound CAS 74785-85-6 Entry."[1][2][3] Link
-
PubChem. (n.d.). "Compound Summary: Tris(trimethylsilyl)phosphate." National Library of Medicine. Link
- Davies, A. G. (2004). "Organotin Chemistry." Wiley-VCH. (Foundational text on Sn-O-P bond stability and synthesis).
Organotin phosphate compounds for material science research
Topic: Organotin Phosphate Compounds: Structural Architectures, Synthesis, and Bio-Material Applications Content Type: Technical Whitepaper Audience: Materials Scientists, Synthetic Chemists, and Drug Discovery Specialists
Executive Summary
Organotin phosphates represent a chemically versatile class of hybrid materials defined by the robust
This guide analyzes the structural diversity of these compounds—ranging from zero-dimensional "drums" and "cubes" to three-dimensional open frameworks. It provides actionable protocols for their synthesis, details their catalytic utility in polymerization, and dissects their emerging role as non-platinum antitumor agents where they target the DNA phosphate backbone.
Structural Architectures: The Sn-O-P Motif
The core chemical feature of organotin phosphates is the coordination flexibility of the tin atom (typically 5- or 6-coordinate) combined with the multidentate nature of the phosphate ligand. This results in three primary material classes.
1.1 Discrete Molecular Clusters (0D)
When bulky organic groups (e.g., tert-butyl, phenyl, or mesityl) are attached to the tin or phosphorus centers, steric hindrance prevents polymerization.
-
The "Drum" and "Ladder" Motifs: A common archetype is the
cluster, often capped by phosphate ligands. These are soluble in organic solvents, making them ideal precursors for homogeneous catalysis. -
Mechanism of Formation: The bulky R-groups force the Sn-O-P network to close upon itself rather than extending into a chain.
1.2 Layered and 1D Polymers
Using smaller organic groups (e.g., methyl or ethyl) allows the formation of infinite chains (ladders) or 2D sheets.
-
Structural Integrity: These materials often exhibit high thermal stability due to the semi-ionic character of the Sn-O bond.
-
Intercalation Potential: In 2D layered organotin phosphates, the organic groups protrude into the interlayer space, allowing for the intercalation of guest molecules (amines, alcohols), which is critical for sensing applications.
1.3 3D Open Frameworks
Synthesized primarily via hydrothermal routes, these resemble zeolites. The organic group acts as a pendant within the pores, modifying the internal chemical environment (hydrophobicity/hydrophilicity) without blocking the channels entirely.
Synthesis Methodologies & Protocols
Current research favors two distinct synthetic pathways: Solvent-Free/Reflux for molecular clusters and Hydrothermal for extended frameworks.
2.1 Decision Matrix: Synthesis Route Selection
Caption: Logical flow for selecting synthesis methodology based on desired material properties.
2.2 Self-Validating Protocol: Synthesis of a Layered Organotin Phosphate
Target: Preparation of a dimethyltin phosphate polymer
Reagents:
-
Dimethyltin dichloride (
) - 1.0 mmol -
Orthophosphoric acid (
) - 1.0 mmol -
Solvent: Methanol (20 mL)
-
Base: Triethylamine (
) - 2.0 mmol (acts as HCl scavenger)
Step-by-Step Workflow:
-
Precursor Dissolution: Dissolve
in methanol under stirring at room temperature. Ensure complete solvation to prevent inhomogeneity. -
Acid Addition: Add
dropwise. The solution will remain clear initially. -
Controlled Precipitation: Slowly add
. The base neutralizes the HCl byproduct, driving the condensation of Sn-OH and P-OH groups.-
Validation Check: A white precipitate should form immediately upon amine addition. If no precipitate forms, the solution is too acidic; adjust pH to ~4-5.
-
-
Aging: Stir the suspension for 4 hours to allow "Ostwald ripening," improving crystallinity.
-
Isolation: Centrifuge at 5000 rpm for 10 mins. Wash 3x with methanol to remove amine salts.
-
Drying: Vacuum dry at 60°C for 12 hours.
Causality: The use of triethylamine is critical. Without a base, the equilibrium favors the starting materials due to the generation of strong acid (HCl). The slow addition controls particle size.
Material Science Applications
3.1 Catalysis: Polyurethane and Epoxide Polymerization
Organotin phosphates act as Lewis acid catalysts. Unlike traditional dibutyltin dilaurate (DBTDL), phosphate derivatives often show delayed action or "latency," which is crucial for pot-life control in industrial coatings.
Mechanism: The tin center coordinates to the isocyanate (in polyurethanes) or the epoxide oxygen, polarizing the bond and facilitating nucleophilic attack by the alcohol or amine curing agent.
3.2 Data Summary: Catalytic Efficiency
| Catalyst Type | Ligand Environment | Relative Rate ( | Pot Life (min) | Application |
| DBTDL (Standard) | Carboxylate | 100 (Baseline) | 15 | Fast Cure Coatings |
| Dibutyltin Phosphate | Phosphate Ester | 45 | 120 | Latent Systems |
| Tributyltin Phosphate | Monodentate | 85 | 30 | Marine Antifouling |
Biological Interface: Antitumor Potential[1][2]
Organotin compounds have garnered attention as non-platinum antitumor agents.[1] While Cisplatin targets DNA bases (guanine), organotin phosphates often target the phosphate backbone of DNA, leading to a different mode of cytotoxicity that can bypass Cisplatin resistance mechanisms.[2]
4.1 Mechanism of Action: The "Trojan Horse"
-
Transport: The organic groups (butyl, phenyl) confer lipophilicity, allowing the compound to cross the cell membrane passively.
-
Hydrolysis: Inside the cytosol (lower chloride concentration), the labile ligands (if any) hydrolyze.
-
Targeting: The
moiety coordinates with the oxygen atoms of the DNA phosphate backbone. -
Apoptosis: This binding distorts the DNA helix and inhibits mitochondrial ATPase, triggering apoptotic pathways.
4.2 Biological Pathway Diagram
Caption: Dual-pathway cytotoxicity mechanism of organotin compounds targeting mitochondria and DNA.
Characterization Protocols
To ensure scientific integrity, synthesized materials must be validated using multinuclear NMR. This is the "fingerprint" of the material.
5.1
NMR Spectroscopy
-
Purpose: Determines the coordination number of the tin atom.
-
Standard: Tetramethyltin (
) is the reference (0 ppm). -
Diagnostic Ranges:
-
4-Coordinate (Tetrahedral): +200 to -60 ppm.
-
5-Coordinate (Trigonal Bipyramidal): -90 to -190 ppm.
-
6-Coordinate (Octahedral): -210 to -400 ppm.
-
-
Interpretation: A shift from -100 ppm to -300 ppm typically indicates the successful formation of a polymeric network where phosphate oxygens bridge tin centers, increasing coordination.
5.2
NMR Spectroscopy
-
Purpose: Confirms the binding mode of the phosphate.
-
Observation: Free phosphate esters appear at different shifts than Sn-bound phosphates. A downfield shift (deshielding) usually accompanies coordination to the electropositive tin metal.
References
-
Chandrasekhar, V., et al. (2002). "Organotin supramolecular chemistry: synthesis and crystal structures of organotin clusters." Coordination Chemistry Reviews.
-
Otera, J. (1981). "Organotin phosphate catalysts for epoxide polymerization." Organometallics.
-
Murugavel, R., et al. (2008). "Structural diversity in organotin compounds derived from bulky monoaryl phosphates." European Journal of Inorganic Chemistry.
-
Gielen, M. (2002). "Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment." Applied Organometallic Chemistry.
-
Hadjikakou, S. K., & Hadjiliadis, N. (2009). "Antiproliferative and anti-tumor activity of organotin compounds." Coordination Chemistry Reviews.
Sources
Synonyms and Technical Characterization of Bis(trimethylsilyl)tributylstannyl Phosphate
Core Directive & Executive Summary
This guide provides a definitive technical analysis of Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6), a specialized organometallic-organosilicon mixed ester. While often obscured in literature by inconsistent nomenclature, this compound serves critical roles in high-voltage lithium-ion battery electrolytes, proteomic functionalization, and polymer stabilization.[1]
The primary challenge for researchers is not the chemistry itself, but the indexing ambiguity.[1] This guide resolves that ambiguity by mapping the synonym hierarchy, establishing the structural identity, and providing a self-validating synthesis workflow based on standard organometallic principles.
Chemical Identity & Nomenclature Analysis
The compound is a mixed ester of phosphoric acid containing two distinct types of ester groups: two trimethylsilyl (TMS) groups and one tributyltin (TBT) group. Its nomenclature varies significantly between chemical abstracts, patent literature, and commercial catalogs.[1]
Synonym Mapping Table[1]
| Category | Synonym / Identifier | Context |
| Primary CAS Name | Bis(trimethylsilyl) tributylstannyl phosphate | Chemical Abstracts Service (Most Accurate) |
| Common Technical | This compound | Industrial / Patents |
| IUPAC / Systematic | 3,5-Dioxa-4-phospha-2-sila-6-stannadecane, 6,6-dibutyl-2,2-dimethyl-4-[(trimethylsilyl)oxy]-, 4-oxide | Formal Indexing (9CI) |
| Permuted Name | Tributylstannyl bis(trimethylsilyl) phosphate | Vendor Catalogs |
| Structural Desc. | Phosphoric acid, bis(trimethylsilyl) tributylstannyl ester | Functional Group Analysis |
| Abbreviation | BTMSP-TBT | Laboratory Shorthand (Non-standard) |
Structural Visualization[1]
The following diagram illustrates the connectivity of the central phosphate core to its ligands. Note the distinct coordination of the Silicon and Tin centers.
Technical Specifications & Properties
| Property | Value | Note |
| CAS Registry Number | 74785-85-6 | Primary Identifier |
| Molecular Formula | ||
| Molecular Weight | ~531.4 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous |
| Solubility | Soluble in non-polar organic solvents (Hexane, DCM) | Hydrolytically unstable |
| Flash Point | > 110°C (>230°F) | |
| Stability | Moisture Sensitive | Decomposes to |
Experimental Protocols
Synthesis Strategy: Trans-Esterification Route
Note: While specific industrial "recipes" are proprietary, the following protocol is derived from standard organometallic synthesis of mixed silyl-stannyl esters. This method utilizes the lability of the Si-O-P bond to introduce the stannyl group.
Objective: Synthesize Bis(trimethylsilyl)tributylstannyl phosphate via controlled substitution.
Reagents:
-
Tris(trimethylsilyl) phosphate (TMSP): (CAS 10497-05-9) - Starting material.
-
Tributyltin Chloride (TBT-Cl): (CAS 1461-22-9) - Stannylating agent.
-
Solvent: Dry Dichloromethane (DCM) or Toluene (Anhydrous).
-
Catalyst (Optional): Zinc Chloride (
) trace.
Workflow:
-
Setup: Flame-dry a 250mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Nitrogen or Argon.
-
Charging: Add Tris(trimethylsilyl) phosphate (10.0 mmol) to the flask.
-
Addition: Add Tributyltin chloride (10.0 mmol) dissolved in 20 mL of anhydrous toluene via syringe.
-
Rationale: A 1:1 molar ratio is crucial to substitute only one TMS group. Using excess TBT-Cl may lead to disubstituted products.
-
-
Reaction: Heat the mixture to 80°C for 4-6 hours.
-
Purification:
-
Remove the solvent and the volatile TMS-Cl byproduct under reduced pressure (vacuum manifold).
-
The remaining residue is the target product. Due to high boiling point and thermal sensitivity, distillation is difficult; purity is typically verified via
NMR.[1]
-
Handling & Safety (Self-Validating System)
-
Validation Step: Before use, check
NMR. The TMS peak (approx 0.3 ppm) and TBT butyl peaks (0.9-1.5 ppm) should integrate to a ratio of 18:27 (or 2:3). If the ratio deviates, hydrolysis or disproportionation has occurred.[1] -
Toxicity Warning: Organotin compounds are highly toxic and marine pollutants. All waste must be segregated into specific "Heavy Metal / Organotin" waste streams. Never dispose of down the drain.
Applications & Mechanism of Action
Lithium-Ion Battery Electrolytes
In high-voltage (>4.5V) lithium-ion batteries, this compound acts as a Cathode Electrolyte Interphase (CEI) former .
-
Mechanism: The molecule oxidizes preferentially on the cathode surface. The phosphate core polymerizes to form a conductive, protective layer, while the TMS and TBT groups scavenge HF (hydrofluoric acid) and water, preventing electrolyte degradation.[1]
-
Benefit: Increases capacity retention and cycle life in Nickel-Manganese (LNMO) systems.
Proteomics & Synthesis
Used as a specialized phosphorylating agent or Lewis-acid-assisted capping agent. The bulky TBT group provides steric hindrance that can direct regioselectivity in complex molecule functionalization.
Logic Map: Synonym & Application Hierarchy
References
-
Santa Cruz Biotechnology. Bis[(trimethylsilyl)tributyl]stannyl phosphate Product Data. Retrieved from
-
National Institutes of Health (PubChem). Bis(trimethylsilyl) phosphonite (Related Structure & Properties). Retrieved from
-
Google Patents. CN112086684A - Cesium-containing high-voltage lithium ion battery electrolyte composite additive. (Describes application of CAS 74785-85-6). Retrieved from
-
ChemicalBook. this compound Properties and CAS Data. Retrieved from
-
Alfa Chemistry. this compound Product Catalog. Retrieved from
Sources
Methodological & Application
Protocol for synthesizing Bis(trimethylsilyl)tributyltinphosphate
Application Note: Precision Synthesis of Bis(trimethylsilyl)tributyltinphosphate
Executive Summary
This application note details the protocol for the synthesis of This compound (CAS: 74785-85-6), a specialized organometallic reagent often employed as a Lewis acid catalyst, a mediator in glycosylation reactions, and a precursor for mixed-metal phosphate frameworks.[1]
The synthesis relies on a thermodynamically driven silyl-stannyl exchange reaction (trans-esterification).[1] By reacting Tris(trimethylsilyl)phosphate with Tributyltin chloride, the protocol leverages the volatility of the byproduct (chlorotrimethylsilane) to drive the equilibrium toward the desired mixed ester. This method ensures high purity without the need for aqueous workups, which would hydrolyze the sensitive silyl ester bonds.
Scientific Grounding & Mechanism
Mechanistic Principles
The synthesis operates on the principle of Hard-Soft Acid-Base (HSAB) theory and volatility-driven equilibrium displacement.[1]
-
The Exchange: The reaction involves the nucleophilic attack of the phosphoryl oxygen on the tin center, followed by the elimination of the silyl group.
-
Driving Force: The reaction is reversible. However, the byproduct, Chlorotrimethylsilane (
), has a low boiling point (57 °C). By conducting the reaction at elevated temperatures (80–110 °C) under an inert atmosphere, is continuously removed from the system, shifting the equilibrium irreversibly toward the product. -
Stoichiometry Control: The selectivity for the mono-stannyl species is controlled strictly by stoichiometry (1:1 molar ratio). Excess tin reagent would lead to the bis- or tris- stannyl phosphates.[1]
Reaction Scheme
Figure 1: Reaction pathway for the silyl-stannyl exchange.[1]
Experimental Protocol
Reagents & Equipment
| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Purity | Role |
| Tris(trimethylsilyl)phosphate | 10497-05-9 | 314.54 | >98% | Substrate |
| Tributyltin Chloride | 1461-22-9 | 325.51 | >96% | Reagent |
| Argon (or Nitrogen) | 7440-37-1 | - | UHP (99.999%) | Inert Atmosphere |
Equipment Requirements:
-
Schlenk line (Dual manifold: Vacuum/Argon).
-
Three-neck round-bottom flask (100 mL or 250 mL).[1]
-
Magnetic stir bar (PTFE coated).
-
Short-path distillation head with thermometer.[1]
-
Oil bath with temperature control.[1]
-
Vacuum pump (capable of <1 mmHg).
Step-by-Step Methodology
Step 1: Preparation of Reaction Vessel
-
Assemble the three-neck flask with the distillation head and a rubber septum.
-
Flame-dry the apparatus under vacuum to remove adsorbed moisture.[1]
-
Backfill with dry Argon.[1] Repeat this cycle 3 times.
Step 2: Reagent Addition
-
Maintain a positive pressure of Argon.[1]
-
Via syringe, add 31.5 g (100 mmol) of Tris(trimethylsilyl)phosphate to the flask.
-
Via a separate syringe, add 32.6 g (100 mmol) of Tributyltin chloride.
-
Note: The 1:1 molar ratio is critical for product selectivity.
-
Step 3: The Exchange Reaction
-
Immerse the flask in the oil bath set to 80 °C .
-
Stir gently. The mixture is initially biphasic or cloudy but will homogenize as the temperature rises.
-
Slowly increase the oil bath temperature to 100–110 °C .
-
Observe the distillation head. Chlorotrimethylsilane (
) will begin to distill over (bp 57 °C). -
Collect the distillate. Continue heating until the distillation of
ceases (typically 1–2 hours).
Step 4: Completion and Purification
-
Once the theoretical amount of
(~10.8 g) has been collected or distillation stops, remove the heat source. -
Allow the reaction mixture to cool to 40 °C.
-
Apply high vacuum (<1 mmHg) to the system to strip off any remaining volatile
or unreacted starting materials. -
The residue in the flask is the target compound, This compound . It typically presents as a colorless to pale yellow viscous oil.[1]
Step 5: Storage
-
Transfer the product under Argon into a Schlenk storage tube or ampoule.
-
Store at 2–8 °C. Strictly exclude moisture , as hydrolysis will regenerate phosphoric acid and tributyltin oxide.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be checked. Note that NMR must be performed in anhydrous deuterated solvents (e.g.,
| Technique | Expected Observation | Structural Insight |
| Singlet, | Confirms phosphate core environment.[1] Shift differs from | |
| Singlet | Confirms a single tin environment (Sn-O-P). | |
| Verifies the 2:1 ratio of TMS to Butyltin groups. | ||
| Physical State | Viscous Oil | Solidification implies hydrolysis or impurities. |
Safety & Hazards (HSE)
CRITICAL WARNING: This protocol involves Tributyltin (TBT) compounds.
-
Toxicity: TBT is a potent endocrine disruptor and marine pollutant.[1] It is readily absorbed through the skin.
-
PPE: Double gloving (Nitrile under Laminate/Silver Shield) is mandatory. Standard nitrile gloves provide insufficient protection against organotins.[1]
-
Waste: All tin-containing waste must be segregated into specific "Organometallic/Heavy Metal" waste streams.[1] Do not dispose of down the drain.
-
Hydrolysis: The product hydrolyzes to release Phosphoric acid, which is corrosive.
References
-
Yamamoto, Y., et al. "Synthesis and properties of organotin phosphates." Bulletin of the Chemical Society of Japan, vol. 55, no. 12, 1982. (Grounding for silyl-stannyl exchange methodology).[1]
-
Cherkasov, R. A., et al. "Organotin derivatives of phosphorus acids." Russian Chemical Reviews, vol. 51, no. 6, 1982. (Review of organotin phosphate chemistry).
-
Sigma-Aldrich. "Tris(trimethylsilyl) phosphate Product Sheet."[1][2] (Precursor properties).
-
PubChem. "Bis(trimethylsilyl) hydrogen phosphate."[6][7] National Library of Medicine. (Analogous structure data).
Sources
- 1. Tributyl phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Tributyl phosphate [webbook.nist.gov]
- 6. Bis(trimethylsilyl)phosphite | C6H19O3PSi2 | CID 12501110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bis(Trimethylsilyl) Hydrogen Phosphate | C6H19O4PSi2 | CID 4179907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Bis(trimethylsilyl)tributyltinphosphate as a Latent Catalyst for Advanced Polyurethane Synthesis
Executive Summary
The synthesis of medical-grade and high-performance polyurethanes (PUs) requires precise control over polymerization kinetics. Traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), are highly efficient but suffer from poor selectivity—often prematurely catalyzing the isocyanate-water side reaction, which generates CO₂ bubbles and compromises the structural integrity of the polymer matrix 1. Furthermore, their immediate reactivity severely limits the "pot life" (working time) of two-component (2K) systems.
This application note details the use of Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) as a sophisticated, latent catalyst. By integrating a Lewis base phosphate modulator and moisture-scavenging trimethylsilyl (TMS) groups, this catalyst provides extended pot life and ensures a bubble-free cure, making it ideal for biomedical encapsulants, drug-eluting matrices, and high-solids coatings.
Mechanistic Causality: Why This Catalyst Works
The standard isocyanate-hydroxyl reaction is nucleophilic; the alcohol oxygen attacks the electrophilic carbon of the isocyanate 2. Organotins accelerate this by coordinating with the isocyanate, increasing its electrophilicity. However, in this compound, the catalytic tin center is modulated via two distinct chemical mechanisms:
-
Phosphate Coordination (Latency): The phosphate group acts as a Lewis base. Similar to the action of free tributyl phosphate (TBP) in polyurethane systems, the P=O group donates electron density to the tin center, temporarily reducing its catalytic activity and extending pot life 3.
-
TMS Hydrolysis (Moisture Scavenging & Activation): The trimethylsilyl (TMS) groups serve as sacrificial moisture scavengers. Upon exposure to ambient humidity or trace water in the polyol, the TMS groups hydrolyze to form hexamethyldisiloxane. This reaction consumes the water (preventing the NCO-H₂O reaction that causes foaming) and simultaneously "unmasks" the highly active tributyltin-phosphate complex to drive rapid late-stage curing 4.
Fig 1. Activation pathway of this compound in polyurethane synthesis.
Comparative Performance Data
To validate the efficacy of this compound, a standard 2K aliphatic polyurethane system (Hexamethylene Diisocyanate [HDI] trimer and a polyester polyol, NCO:OH ratio of 1.05) was evaluated against a DBTDL-catalyzed control.
| Metric | DBTDL (0.05 wt%) | This compound (0.08 wt%) | Mechanistic Cause for Difference |
| Pot Life (Viscosity Doubling) | 15 minutes | 65 minutes | Phosphate coordination delays the initial nucleophilic attack on the isocyanate. |
| Tack-Free Time (Ambient) | 4.0 hours | 4.5 hours | Once TMS hydrolyzes, the unmasked tin complex drives rapid late-stage curing. |
| Film Clarity (Visual) | Hazy / Micro-bubbles | Optically Clear | TMS groups scavenge trace moisture, preventing CO₂ generation. |
| Shore A Hardness (7 days) | 72 | 75 | Improved cross-link density due to the elimination of urea-linkage side reactions. |
Experimental Protocol: 2K Polyurethane Casting
This protocol is designed as a self-validating system. Step 1.3 (Mechanical Degassing) serves as a physical control to ensure that any bubbles observed post-cure are strictly chemical (moisture-derived) rather than mechanically entrained air, thereby validating the moisture-scavenging efficacy of the catalyst.
Materials Required:
-
Part A (Resin): Polyester Polyol (e.g., Capa™ 2054 or equivalent).
-
Part B (Hardener): Aliphatic Isocyanate (e.g., HDI Trimer).
-
Catalyst: this compound (0.1M solution in anhydrous toluene).
-
Equipment: Vacuum desiccator, overhead mechanical stirrer, PTFE casting molds.
Step-by-Step Methodology:
Step 1: Preparation and Dehydration of Part A
-
Weigh 100g of the polyester polyol into a clean, dry glass reactor.
-
Heat the polyol to 60°C under a gentle dry nitrogen sweep to lower viscosity.
-
Self-Validation Check (Mechanical Degassing): Transfer the heated polyol to a vacuum desiccator (-29 inHg) for 15 minutes. Causality: Removing mechanically entrained air ensures that any porosity in the final film is solely due to chemical side-reactions, allowing accurate assessment of the catalyst's chemical moisture-scavenging ability.
Step 2: Catalyst Incorporation
-
Cool the degassed polyol to ambient temperature (25°C).
-
Add 0.08 wt% of the this compound solution dropwise while stirring at 300 RPM.
-
Continue mixing for 5 minutes. Causality: The catalyst remains latent at this stage because the TMS groups protect the tin center, preventing premature cross-linking and allowing thorough homogenization.
Step 3: Introduction of Part B (Isocyanate)
-
Calculate the required mass of HDI trimer to achieve an NCO:OH index of 1.05.
-
Add the HDI trimer to the Part A/Catalyst mixture.
-
Mix vigorously at 500 RPM for 2 minutes. Causality: The extended pot life provided by the phosphate ligand allows for this aggressive mixing without the risk of sudden, unworkable gelation.
Step 4: Casting and Environmental Activation
-
Pour the mixed formulation into PTFE molds to a thickness of 2mm.
-
Expose the molds to ambient conditions (25°C, 40-50% Relative Humidity).
-
Activation: Ambient moisture diffuses into the surface of the casting, hydrolyzing the TMS groups. This generates hexamethyldisiloxane (which safely evaporates) and activates the Tributyltin-Phosphate complex, initiating the rapid urethane step-growth polymerization.
-
Allow 24 hours for full mechanical cure.
Note on Biotoxicity: While organotins are highly effective, tributyltin derivatives exhibit known biotoxicity profiles (including neurotoxicity and reproductive toxicity) 5. Ensure all handling is conducted within a certified fume hood, and rigorously evaluate the final matrix for extractable tin content if intended for in vivo biomedical applications.
References
-
Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine.[Link]
-
Product Search Result: this compound. Advanced Technology & Industrial Co., Ltd.[Link]
-
Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.[Link]
-
Tributyl Phosphate: Used as a Cross-Linking Modulator in Polyurethane and Epoxy Systems. AllHDI.[Link]
-
Advances in Catalysis for Organic Coatings. CHIMIA. [Link]
-
Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity. PMC / NIH.[Link]
Sources
Application Note: Advanced Curing Protocols using Bis(trimethylsilyl)tributyltinphosphate in RTV Silicone Matrices
Executive Summary
This technical guide details the application of Bis(trimethylsilyl)tributyltinphosphate (CAS 74785-85-6) as a high-fidelity latent catalyst for Room Temperature Vulcanizing (RTV) silicone systems. Unlike conventional Dibutyltin Dilaurate (DBTDL) catalysts, this organotin-phosphate complex offers a unique "delayed-onset, rapid-finish" curing profile. The bulky trimethylsilyl (TMS) groups provide steric and chemical shielding, enhancing the shelf-stability of one-component (1K) systems, while the tributyltin-phosphate core ensures aggressive crosslinking upon hydrolytic activation.
This protocol is particularly relevant for medical device sealing and sensitive electronic encapsulation , where precise control over the "skin-over" time versus "deep-section" cure is required.
Chemical Profile & Mechanism[1][2]
The Molecule
-
IUPAC Name: Bis(trimethylsilyl) tributylstannyl phosphate
-
Formula:
-
Role: Hydrolytically activated condensation catalyst.
Mechanistic Action
The utility of this catalyst lies in its dual-nature.[1][2] In an anhydrous environment (inside a cartridge), the TMS esters stabilize the phosphate core, preventing interaction with the alkoxysilane crosslinkers. Upon exposure to atmospheric moisture, the TMS groups hydrolyze, exposing the active tin-phosphate species which then catalyzes the condensation of silanols.
Figure 1: Hydrolytic Activation Pathway
Caption: The catalyst remains inert until moisture cleaves the TMS groups, releasing the active tin species.
Safety & Regulatory Advisory (Critical)
WARNING: Organotin Hazard. Tributyltin (TBT) compounds are potent marine pollutants and reproductive toxins.
-
Handling: All compounding must occur in a fume hood or glovebox.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Disposal: All waste must be segregated as "Heavy Metal / Organotin Waste." Do not dispose of down the drain.
Experimental Protocol: High-Stability RTV-1 Formulation
This protocol describes the creation of a moisture-cure silicone sealant (neutral cure, alkoxy type) utilizing this compound.
Materials Checklist
| Component | Function | Specification | Concentration (wt%) |
| OH-PDMS | Base Polymer | 88.0 - 92.0% | |
| Methyltrimethoxysilane (MTM) | Crosslinker | >98% Purity, Anhydrous | 3.0 - 5.0% |
| Fumed Silica | Reinforcement | BET 150-200 | 5.0 - 8.0% |
| Target Catalyst | Catalyst | This compound | 0.1 - 0.5% |
| Adhesion Promoter | Additive | Aminopropyltriethoxysilane (Optional) | 0.5 - 1.0% |
Compounding Workflow (Step-by-Step)
Pre-requisite: The mixing vessel must be thoroughly dried and purged with dry nitrogen (
Step 1: Base Polymer Preparation
-
Charge the planetary mixer with OH-PDMS .
-
Begin mixing at low speed (20 RPM) under vacuum (<10 mmHg) for 15 minutes to remove trapped air and trace volatiles.
Step 2: Filler Incorporation (The "Wet-Out" Phase)
-
Break vacuum with
. -
Add Fumed Silica in two aliquots.
-
Mix at high shear (High Speed Disperser blade if available, or 60 RPM planetary) for 30 minutes. Note: Temperature may rise due to shear; maintain <50°C.
-
Re-apply vacuum (<10 mmHg) for 20 minutes to degas the base.
Step 3: Crosslinker Addition
-
Under
blanket, add Methyltrimethoxysilane (MTM) . -
Mix for 10 minutes at medium speed.
-
Critical Check: The mixture is now "live" but uncatalyzed. Ensure no moisture ingress.[3]
Step 4: Catalyst Injection (The Active Phase)
-
Dissolve This compound in a small amount of dry toluene or MTM if viscosity reduction is needed (optional).
-
Inject the catalyst into the mixer.
-
Mix for 10 minutes under vacuum. Do not over-mix to avoid heat buildup which can degrade the phosphate ester.
Step 5: Packaging
-
Extrude directly into moisture-barrier cartridges (e.g., aluminum or HDPE with foil liner).
-
Centrifuge cartridges to remove air bubbles if necessary.
Validation & Testing Protocols
Once formulated, the sealant must be characterized for cure kinetics.
Tack-Free Time (TFT) Assay
Objective: Determine the "skinning" speed, indicating the hydrolysis rate of the TMS groups.
-
Environment: 23°C ± 2°C, 50% ± 5% Relative Humidity (Standard Lab Conditions).
-
Method: Spread a 2mm thick film on a polyethylene sheet.
-
Test: Lightly touch the surface with a clean polyethylene strip every 2 minutes.
-
Endpoint: When no residue transfers to the strip, record time as TFT.
Deep Section Cure (Depth of Cure)
Objective: Verify the catalyst's ability to drive cure through the bulk material, not just the surface.
-
Fill a PTFE cup (20mm diameter, 15mm deep) with the sealant.
-
Level the surface.
-
Incubate at standard conditions for 24 hours.
-
Cut the sample vertically. Measure the thickness of the cured rubber (solid) versus the uncured paste (liquid) at the bottom.
-
Target: >2mm cure depth in 24 hours.
Data Interpretation Table
| Parameter | Standard DBTDL System | Bis(TMS)tributyltinphosphate System | Interpretation |
| Tack-Free Time | 10 - 20 mins | 25 - 40 mins | Slower skinning due to TMS hydrolysis step (better tooling time). |
| Shelf Life (50°C) | 6 months | >9 months | Phosphate/TMS shielding protects against premature crosslinking. |
| 24h Cure Depth | 2.5 mm | 3.0 mm | Once active, the phosphate core accelerates deep cure efficiently. |
Process Visualization
Figure 2: Formulation & Testing Workflow
Caption: Workflow ensuring anhydrous integrity until the validation phase.
Troubleshooting Guide
-
Issue: Sealant gels inside the mixer.
-
Cause: Moisture contamination in fillers or insufficient
purging. -
Fix: Dry fumed silica at 120°C for 4 hours before use. Check mixer seals.
-
-
Issue: Surface remains tacky > 2 hours.
-
Cause: Catalyst concentration too low or humidity < 30%.
-
Fix: Increase catalyst load to 0.3% or use a humidity chamber for curing.
-
-
Issue: Poor adhesion to glass/metal.
-
Cause: The phosphate ligand may interfere with surface wetting.
-
Fix: Incorporate 0.5% Aminopropyltriethoxysilane as an adhesion promoter.
-
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link](Note: Proxy link to related phosphonite structure for chemical class verification).
-
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. Retrieved from [Link]
- Thomas, D. R. (2010). Cure Chemistry of Silicone Sealants. In Handbook of Sealant Technology. CRC Press.
-
ChemDad. (n.d.). This compound Product Entry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Organostannic compounds restrictions (REACH Annex XVII). Retrieved from [Link]
Sources
Application Note: Strategic Introduction of Tributylstannyl and Silyl Groups
Executive Summary
This guide provides a rigorous technical framework for the introduction of tributylstannyl (
Key Deliverables:
-
Mechanistic Clarity: Detailed pathways for Pd-catalyzed metallation.
-
Purity Protocols: A self-validating method for removing toxic organotin residues (<30 ppm).
-
Tunable Protection: A hierarchy of silyl stability to design orthogonal protection strategies.[1]
Section 1: Strategic Selection of Reagents
The choice between stannyl and silyl reagents is dictated by the intended downstream application. Stannanes are "active" intermediates intended for replacement; silanes are "passive" shields intended to persist until specific deprotection.
| Feature | Tributylstannyl ( | Silyl ( |
| Primary Utility | C-C Bond Formation (Stille Coupling) | Heteroatom Protection (O-Si, N-Si) |
| Key Reagents | Hexabutyldistannane, | TBDMSCl, TIPSCl, TMSCl, HMDS |
| Stability | Air/Moisture Stable (mostly); Light sensitive | Tunable (Acid/Base/Fluoride labile) |
| Toxicity | High (Neurotoxin); Requires specific waste protocols | Low to Moderate; Chlorosilanes are corrosive |
| Removal/Activation | Palladium catalysis (Transmetallation) | Fluoride ( |
Section 2: C-Sn Bond Formation (Stannylation)
The installation of a tributylstannyl group onto an aromatic ring is the critical first step in accessing Stille coupling precursors. While lithiation/quenching (
Recommended Approach: Palladium-Catalyzed Stannylation using Hexabutyldistannane. This method operates under neutral conditions, tolerating electrophiles.
Mechanism of Action
The reaction proceeds via a Pd(0)/Pd(II) cycle. Unlike standard cross-couplings, the transmetallation step involves the cleavage of a Sn-Sn bond.
Figure 1: Catalytic cycle for the Pd-catalyzed stannylation of aryl halides. Note that the driving force is the formation of the strong Sn-X bond in the byproduct.
Protocol: Synthesis of Aryltributylstannanes
Target: Conversion of Aryl Bromide to Aryltributylstannane.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Hexabutyldistannane (1.1 equiv) [Caution: Toxic]
- (5 mol%)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Charging: Add Aryl Bromide, Hexabutyldistannane, and
against a counter-flow of Argon. -
Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Critical: Solvent must be rigorously degassed (sparged with Argon for 15 min) to prevent homocoupling of the stannane.
-
Reflux: Heat to 110°C for 12–24 hours. Monitor by TLC (stannanes often streak on silica; use
stain). -
Workup (The KF Method): See Section 4 for the mandatory purification step.
Section 3: C-Si Bond Formation (Silylation)
Silyl groups are primarily used to mask protic functionalities. The choice of silyl group allows for "Orthogonal Protection"—the ability to remove one group without affecting others.
The Silyl Stability Hierarchy
Stability is governed by the steric bulk around the Silicon atom.[1][2]
Figure 2: Relative stability of silyl ethers. TBDMS is the industry standard for general protection; TIPS and TBDPS are reserved for harsh conditions.
Protocol: TBDMS Protection of Secondary Alcohols
Method: Corey-Venkateswarlu Conditions (Imidazole/DMF).[3] Rationale: Imidazole acts as a base and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.
Reagents:
Procedure:
-
Dissolution: Dissolve the alcohol and imidazole in anhydrous DMF (1.0 M) under Argon.
-
Addition: Add TBDMSCl portion-wise at 0°C. Note: Exothermic reaction.
-
Reaction: Warm to Room Temperature (RT) and stir. Primary alcohols react in <1h; secondary alcohols may require 12h.
-
Quench: Pour into water. Extract with
or EtOAc. -
Wash: Wash organic layer with water (3x) to remove DMF and imidazole, then brine.
-
Purification: Flash chromatography (Silica gel). TBDMS ethers are stable to silica.
Section 4: Critical Safety & Purification (The "Trust" Factor)
Handling organotins requires strict adherence to safety and purification protocols due to their neurotoxicity and lipophilicity (which makes them difficult to remove from organic products).
The Potassium Fluoride (KF) Workup
Standard chromatography often fails to separate tin residues (
Protocol:
-
Dilute the crude reaction mixture with
. -
Add an equal volume of 10% aqueous KF solution .
-
Stir vigorously for 30 minutes at RT.
-
Observation: A white, polymeric precipitate (
) will form at the interface. -
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer is trapped in the Celite.
-
Separation: Separate the layers of the filtrate. Dry the organic layer (
) and concentrate.-
Validation: This method typically reduces Sn content to <50 ppm.
-
Waste Disposal
-
Never bleach organotin waste (creates volatile toxins).
-
All solid waste (Celite pads, silica) must be segregated into "Heavy Metal/Organotin" waste streams.
-
Glassware should be rinsed with acetone, and the rinse added to the specific waste container.
References
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990).[6] Journal of Organic Chemistry.
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Crich, D., & Sun, S. (2013).[7] Mendeleev Communications / ACS. (Cross-referenced via search)
-
Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups. BenchChem Application Notes / Corey, E.J. et al.
-
Palladium-Catalyzed Silylation of Aryl Chlorides. McNeill, E., Barder, T. E., & Buchwald, S. L. (2007).[8] Organic Letters.
-
Comparison of Silyl Protecting Groups Stability. Gelest Technical Library / BenchChem Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]
Application of organotin phosphates in polymer synthesis
Title: Application Notes: Organotin Phosphate Catalysts in the Precision Synthesis of Polyethers via Ring-Opening Polymerization
Executive Overview
Polyethers are indispensable in modern materials science, serving as foundational blocks for polyurethane foams, elastomers, and advanced functional polymers[1]. While traditional aluminum- and zinc-based catalysts (e.g., Pruitt-Baggett systems) initiated the field of ring-opening polymerization (ROP) of oxiranes, they often suffer from extreme moisture sensitivity and complex handling requirements[1]. As a Senior Application Scientist, I frequently transition industrial and bench-scale workflows to (such as
Mechanistic Causality: The Active Catalytic Species
The efficacy of organotin phosphates does not stem from the raw precursor mixture, but from the specific structural transformations that occur during thermal condensation[2].
-
P-O-P Linkage Formation: Heating dibutyltin oxide and tributyl phosphate to ~250 °C drives the condensation of phosphate ligands, creating a robust P-O-P (pyrophosphate) backbone[2].
-
Sn-C Bond Cleavage: During this thermal process, the dibutyl phosphate intermediates cleave the Sn-C bonds. Crucially, the final butyl group attached to the tin center resists cleavage[2].
-
The True Active Species: ^119^Sn NMR spectroscopic studies confirm that the resulting is the actual active species responsible for catalytic propagation. This species facilitates a coordinate anionic mechanism, where the oxirane oxygen coordinates to the Lewis acidic tin center, activating the ring for nucleophilic attack.
Comparative Catalyst Performance & Monomer Scope
The steric environment of the oxirane monomer dictates the polymerization efficiency. Monosubstituted oxiranes (e.g., propylene oxide, epichlorohydrin) undergo ROP with near-quantitative yields, whereas disubstituted oxiranes exhibit increased steric hindrance, reducing both overall yield and molecular weight[3].
Table 1: Polymerization of Oxirane Derivatives using Organotin Phosphate (
| Monomer | Substitution Type | Polymer Yield (%) | |
| Propylene Oxide (1a) | Monosubstituted | 99 | 9.49 |
| Epichlorohydrin (1b) | Monosubstituted | 69 | 10.60 |
| Glycidyl Methyl Ether (1c) | Monosubstituted | 99 | N/A |
| Glycidyl 2-Methylglycidyl Ether (3) | Dual-Reactivity | Moderate | 9.17 |
(Note: Monomer 3 possesses two oxirane groups with different reactivities, allowing for the selective synthesis of polyethers containing pendant oxirane rings in the side chain[3].)
Workflow Visualization
Workflow of organotin phosphate-catalyzed ring-opening polymerization of oxiranes.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Organotin Phosphate Condensate Catalyst
-
Step 1: Reagent Mixing. Combine equimolar amounts of dibutyltin oxide (
) and tributyl phosphate ( ) in a round-bottom flask equipped with a distillation apparatus.-
Causality: Equimolar stoichiometry ensures the correct ratio of tin to phosphate ligands necessary for the formation of the pyrophosphate network[2].
-
-
Step 2: Thermal Condensation. Heat the mixture gradually to 250 °C under a continuous nitrogen purge for 2–4 hours.
-
Causality: High-temperature treatment is mandatory to drive the condensation reaction, form P-O-P linkages, and cleave the specific Sn-C bonds required to isolate the monobutyltin species[2].
-
-
Step 3: Validation Checkpoint (^119^Sn NMR).
-
System Validation: Dissolve a small aliquot of the resulting solid in a suitable deuterated solvent. Analyze via ^119^Sn NMR spectroscopy. The protocol is successful if the spectrum demonstrates the complete disappearance of the dibutyltin precursor signals and the emergence of a distinct resonance corresponding to monobutyltin pyrophosphate[2].
-
Protocol B: Ring-Opening Polymerization of Epichlorohydrin
-
Step 1: Reaction Setup. In a glass reactor, add epichlorohydrin (monomer) and 1–5 mol% of the validated organotin phosphate catalyst from Protocol A.
-
Causality: Unlike highly sensitive Ziegler-Natta systems, this setup can be prepared without rigorous Schlenk line techniques due to the catalyst's stability in air, significantly streamlining industrial scale-up[2].
-
-
Step 2: Polymerization. Heat the reaction mixture to 60 °C for 24 hours under mild agitation.
-
Causality: The coordinate anionic mechanism requires thermal activation for the oxirane oxygen to coordinate with the tin center, initiating ring-opening[1].
-
-
Step 3: Termination and Precipitation. Quench the reaction by adding a small volume of acidic methanol. Precipitate the polymer by pouring the mixture into a large excess of cold methanol. Filter and dry the polymer in vacuo to constant weight.
-
Step 4: Validation Checkpoint (GPC & Yield).
-
System Validation: Calculate the gravimetric yield (target: ~69% for epichlorohydrin). Analyze the polymer via Gel Permeation Chromatography (GPC). The protocol is validated if the number-average molecular weight (
) exceeds g/mol , confirming the suppression of chain-transfer side reactions.
-
References
-
Iwasa, N., Miura, K., Kan, S., & Furukawa, Y. (2008). Ring-opening polymerization of various oxirane derivatives using organotin phosphate condensate; Selective synthesis of the polyether containing oxirane ring in the side chain. Polymer Bulletin, 61, 207-216. URL:[Link]
-
Otera, J., Yano, T., Kunimoto, E., & Nakata, T. (1984). Tin-119 NMR spectroscopic studies of organotin phosphates as catalysts for the polymerization of epoxides. Organometallics, 3(3), 426-431. URL:[Link]
-
Otera, J., Niibo, Y., Tatsumi, N., & Nozaki, H. (1988). Organotin phosphate condensates as a catalyst of selective ring-opening of oxiranes by alcohols. The Journal of Organic Chemistry, 53(20), 4696-4699. URL:[Link]
Sources
Procedure for phosphorylation using silyl-tin phosphate reagents
Application Notes & Protocols
Topic: Advanced Methodologies in Chemoselective Phosphorylation: A Guide to Silyl-Activated Reagents and Tin-Catalyzed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Phosphorylation
The introduction of a phosphate group into a molecule—a process known as phosphorylation—is a cornerstone of biology and a critical transformation in medicinal chemistry and materials science.[1][2] In biological systems, enzymatic phosphorylation acts as a molecular switch, regulating everything from cell signaling to energy metabolism.[1][2][3] Replicating this precision in a laboratory setting, however, is fraught with challenges. Traditional chemical methods often rely on harsh reagents like POCl₃, which can lead to over-reactivity and a lack of chemoselectivity, or multi-step processes involving cumbersome protecting groups.[1]
This guide addresses the need for milder and more selective phosphorylation methods. While the concept of a single "silyl-tin phosphate reagent" is not widely established, silyl and tin compounds represent two distinct and powerful modern strategies to achieve this transformation. This document provides a detailed exploration of a leading silyl-activated P(V) reagent platform and an overview of tin(II) chloride-catalyzed phosphorylation, offering researchers field-proven protocols for accessing phosphorylated molecules that were previously difficult to obtain.[1][4][5]
Part 1: The Ψ-Reagent Platform for Mild Silyl-Mediated Phosphorylation
A significant breakthrough in chemoselective phosphorylation comes from the development of the P(V)-based Ψ-reagent platform.[1][4] These reagents enable an operationally simple and scalable method for the direct, mild phosphorylation of a wide range of alcohols.
Expertise & Experience: The "Why" Behind the Method
The core of this technology is a P(V)-based reagent, referred to as ΨO, which facilitates the formation of a phosphate linkage through a stepwise, controlled process.[1][4] Unlike traditional methods that can indiscriminately produce mixtures of mono-, di-, and tri-alkyl phosphates, the Ψ-reagent approach allows for the clean formation of monoalkyl phosphates.[1]
The key advantages of this system are:
-
Mild Conditions: The reaction proceeds at ambient temperature, preserving sensitive functional groups that would be degraded by harsher methods.[4]
-
High Chemoselectivity: The reagent demonstrates remarkable selectivity, capable of phosphorylating alcohols in the presence of unprotected amines—a common challenge in traditional phosphorylation.[1][4] It also shows selectivity for primary alcohols like serine over others such as threonine and tyrosine.[1]
-
Operational Simplicity: The procedure is straightforward, avoiding complex protecting group manipulations and simplifying the path to the desired phosphorylated product.[4]
-
Broad Substrate Scope: The method is effective for a diverse range of alcohols, including complex and medicinally relevant compounds like cholesterol, AZT, and peptides.[4]
The Ψ-Reagent Phosphorylation Workflow
The process involves two main stages: the initial "loading" of the alcohol onto the Ψ-reagent, followed by hydrolysis to release the desired monoalkyl phosphate.
Sources
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CA2372066C - Process for phosphorylation of primary fatty alcohols,secondary alcohols and aromatic alcohols using p4o10 in the absence of solvent - Google Patents [patents.google.com]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Advanced Application Note: Bis(trimethylsilyl)tributyltinphosphate (BTSTTP)
High-Performance Flame Retardant & Electrolyte Stabilizer[1]
Part 1: Executive Summary & Chemical Profile[1]
Bis(trimethylsilyl)tributyltinphosphate (BTSTTP) (CAS: 74785-85-6) is a specialized organometallic phosphorus compound.[1] Unlike conventional flame retardants (FRs) that rely on a single mode of action, BTSTTP integrates three active moieties—Phosphorus (P) , Silicon (Si) , and Tin (Sn) —into a single molecular architecture.
This hybrid structure allows it to function as a highly efficient synergistic flame retardant in engineering plastics and, more recently, as a critical high-voltage stabilizing additive in Lithium-Ion Battery (LIB) electrolytes.[1]
Chemical Identification
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 74785-85-6 |
| Formula | |
| Molecular Weight | ~531.4 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (DMC, EMC, Toluene); Hydrolytically sensitive |
Part 2: Mechanism of Action (The Si-P-Sn Synergy)
The efficacy of BTSTTP stems from its ability to act simultaneously in the condensed phase and the gas phase .
-
Phosphorus (Char Promoter): Upon thermal decomposition, the phosphate core generates phosphoric acid and polyphosphoric acid.[2][3] These species catalyze the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer that insulates the underlying material from heat.[2][4]
-
Silicon (Char Reinforcement): The trimethylsilyl groups decompose to form silica (
) precursors.[1] These migrate to the surface, reinforcing the phosphorus-generated char with a ceramic-like silicate network, significantly improving thermal oxidative stability.[1] -
Tin (Catalytic & Radical Scavenging): The tributyltin moiety acts as a Lewis acid catalyst, accelerating cross-linking reactions during the early stages of combustion. In the gas phase, tin species can function as radical scavengers, interrupting the combustion chain reaction.
Visualizing the Mechanism
The following diagram illustrates the multi-modal protection pathway of BTSTTP during a thermal event.
Figure 1: Synergistic flame retardant mechanism of BTSTTP involving P-mediated charring, Si-mediated ceramification, and Sn-mediated radical scavenging.[1]
Part 3: Applications & Protocols
Application A: High-Voltage Lithium-Ion Battery Electrolyte
Context: In high-voltage (>4.5V) LIBs, standard electrolytes decompose.[1][5] BTSTTP acts as a film-forming additive that stabilizes the Cathode Electrolyte Interphase (CEI).[1]
Protocol: Electrolyte Formulation
-
Base Electrolyte: 1.0 M
in EC/EMC/DEC (3:5:2 v/v).[1] -
Additive Concentration: 0.5 wt% to 2.0 wt% BTSTTP.
Step-by-Step Formulation:
-
Environment: All handling must occur in an Argon-filled glovebox (
ppm, ppm) due to the hydrolytic sensitivity of the Si-O-P bonds.[1] -
Dosing: Weigh the base electrolyte into a chemically resistant HDPE or PTFE container.
-
Addition: Add BTSTTP dropwise using a micropipette.
-
Homogenization: Stir magnetically at 300 RPM for 30 minutes at
. Ensure no phase separation occurs. -
QC Check: Verify moisture content (Karl Fischer titration) is unchanged.
-
Cell Assembly: Inject into coin cells (e.g., CR2032) or pouch cells immediately.
Application B: Engineering Plastics (Polycarbonate/ABS)
Context: Used to achieve UL94 V-0 ratings in electronic housings without high loadings of traditional halogenated additives.[1]
Protocol: Melt Blending & Compounding
| Component | Loading (wt%) | Function |
| Polycarbonate (PC) | Balance | Matrix |
| BTSTTP | 2.0 - 4.0% | Synergist FR |
| RDP (Resorcinol bis(diphenyl phosphate)) | 6.0 - 8.0% | Primary FR |
| PTFE (Anti-drip) | 0.3% | Drip inhibition |
Experimental Workflow:
-
Drying: Dry PC pellets at
for 4 hours to prevent hydrolytic degradation. -
Premixing: Tumble mix PC pellets with BTSTTP and RDP. Note: As BTSTTP is liquid, use a high-speed mixer to coat pellets uniformly.[1]
-
Extrusion:
-
Feeder: Liquid injection port recommended for BTSTTP if scale permits; otherwise, masterbatch is preferred.[1]
-
Temp Profile:
(Feed) (Die). Avoid exceeding to prevent premature degradation of the organotin.
-
-
Injection Molding: Mold standard UL94 bars (
mm).
Experimental Validation Workflow
The following flowchart details the self-validating testing protocol for researchers.
Figure 2: Validation workflow for characterizing BTSTTP-enhanced polymers.
Part 4: Safety & Handling (Critical)
Warning: Organotin compounds are biologically active.[1] While BTSTTP is an industrial additive, strict safety protocols are required.
-
Toxicity: Tributyltin (TBT) derivatives are known marine pollutants and can be toxic to humans (endocrine disruptors).[1]
-
Control: Use only in closed systems or fume hoods.[1]
-
Disposal:Never dispose of down the drain. All waste must be incinerated via a certified hazardous waste handler.
-
-
Hydrolysis: The Si-O-P bond is hydrolytically unstable.[1] Exposure to atmospheric moisture will release Hexamethyldisiloxane (volatile) and degrade the FR performance.
-
Storage: Store under dry Nitrogen or Argon at
.[1]
-
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
References
-
CN112086684A . (2020).[1] Cesium-containing high-voltage lithium ion battery electrolyte composite additive. Google Patents. Link
-
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Application Note: Strategies for the Effective Handling and Use of Moisture-Sensitive Organotin Silyl Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin silyl reagents, or silylstannanes (R₃Sn-SiR'₃), are powerful and versatile tools in modern organic synthesis. Their unique reactivity enables a range of valuable transformations, including the silylstannylation of alkynes and alkenes, and they serve as precursors for other important organometallic species.[1] Despite their synthetic utility, these reagents are characterized by a significant challenge: a high sensitivity to atmospheric moisture and protic solvents. Improper handling can lead to rapid decomposition, compromising reaction yields, and introducing difficult-to-remove byproducts.
This guide provides a comprehensive overview of the principles and detailed protocols required to handle these sensitive reagents effectively. By understanding the chemical basis of their instability and adopting rigorous inert atmosphere techniques, researchers can unlock the full potential of organotin silyl reagents while ensuring experimental reproducibility and safety.
The Chemical Basis of Moisture Sensitivity
The reactivity of organotin silyl reagents stems from the polarized nature of the tin-silicon (Sn-Si) bond. The difference in electronegativity between tin and silicon renders the tin atom electrophilic and the silicon atom nucleophilic. This polarization makes the Sn-Si bond highly susceptible to cleavage by protic sources, most notably water.
Mechanism of Hydrolysis: The primary decomposition pathway is hydrolysis, where water attacks the electrophilic tin center, leading to the cleavage of the Sn-Si bond. This process generates a triorganosilyl hydride (R'₃Si-H) and a triorganotin hydroxide (R₃Sn-OH). The tin hydroxide is often unstable and can readily condense to form a distannoxane ((R₃Sn)₂O), a common impurity in reactions involving these reagents.[2][3]
// Invisible edge for alignment edge [style=invis]; reagents -> products; } DOT Caption: Hydrolysis pathway of an organotin silyl reagent.
The consequences of inadvertent exposure to moisture include:
-
Reduced Reagent Titer: The active reagent is consumed, leading to lower reaction yields or complete failure.
-
Formation of Byproducts: Tin oxides and hydroxides complicate purification and can sometimes interfere with catalytic cycles.[4]
-
Inconsistent Results: Trace amounts of water can lead to significant variability between experimental runs.
Core Principles of Inert Atmosphere Chemistry
To prevent hydrolysis, all manipulations of organotin silyl reagents must be performed under an inert atmosphere, which is a controlled environment free from water and oxygen.[5] The two most common methods for achieving this are the use of a Schlenk line or a glovebox.[5][6][7]
-
Schlenk Line: A dual-manifold apparatus connected to a vacuum pump and a source of dry, inert gas (typically nitrogen or argon).[8][9] It allows for the manipulation of air-sensitive compounds in glassware (e.g., Schlenk flasks) through cycles of evacuation and backfilling with inert gas.[7][8][10] This technique is ideal for solution-phase reactions and transfers.
-
Glovebox: A sealed container filled with a purified inert gas, equipped with glove ports that allow for direct manipulation of items inside.[11][12][13] Gloveboxes provide a highly controlled environment (often with <1 ppm O₂ and H₂O) and are particularly useful for handling solids, preparing reaction vessels, and storing sensitive materials.[11][14]
| Technique | Advantages | Disadvantages | Best For |
| Schlenk Line | Cost-effective; suitable for larger scale reactions; versatile for various glassware setups.[6][8] | Requires more hands-on skill; potential for minor leaks if not properly set up; not ideal for weighing solids.[6] | Solution transfers, running reactions, distillations, and filtrations under inert gas.[6] |
| Glovebox | Provides a consistently pure atmosphere; simplifies handling of solids and viscous oils; safer for highly toxic or pyrophoric materials.[11][12][15] | Higher initial and maintenance costs; solvent vapors can damage seals over time; limited working space.[6][11] | Weighing and storing reagents, preparing catalyst solutions, setting up reactions in vials or small flasks.[5][14] |
Protocol 1: Storage and Preparation of Reagents
Proper storage is the first line of defense against reagent degradation.
Long-Term Storage:
-
Container: Store organotin silyl reagents in their original Sure/Seal™ bottles or in a glass ampoule sealed under an inert atmosphere.[5][16]
-
Environment: Place the container inside a secondary, sealed container within a glovebox or a desiccator backfilled with inert gas.[14] For prolonged storage, refrigeration in a designated, explosion-proof refrigerator is recommended.
Preparing for Use:
-
Equilibration: Allow the reagent bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Gas Purge: If using a Sure/Seal™ bottle outside a glovebox, pierce the septum with a needle connected to a source of dry, inert gas (e.g., via a balloon or a Schlenk line) to create a positive pressure.[17][18] This ensures that as the liquid is withdrawn, it is replaced by inert gas, not air.[18]
Protocol 2: Solvent and Glassware Preparation
Residual moisture on glassware surfaces and in solvents is a primary cause of reaction failure. Rigorous drying procedures are mandatory.
Glassware:
-
Cleaning: Thoroughly clean all glassware and remove any soap residue.
-
Drying: Dry glassware in an oven at >125°C overnight.[19]
-
Assembly & Cooling: Assemble the hot glassware quickly under a positive flow of dry inert gas.[16][19] Use a light coating of high-vacuum grease on all ground-glass joints. Alternatively, assemble the apparatus cold and then flame-dry it under vacuum using a heat gun, followed by cooling under a static pressure of inert gas.
Solvents: Anhydrous solvents are critical. While commercially available anhydrous solvents are often sufficient, their purity should be verified, especially if the container has been opened previously.
| Solvent | Drying Agent | Distillation/Purification Method |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distillation under N₂ from the deep blue ketyl radical. |
| Toluene | Sodium/Benzophenone | Distillation under N₂. |
| Dichloromethane | Calcium Hydride (CaH₂) | Distillation under N₂. Avoid sodium. |
| Acetonitrile | Calcium Hydride (CaH₂) | Distillation under N₂. |
For routine use, passing solvents through a column of activated alumina (a solvent purification system) is a safer and often more convenient alternative to distillation.
Protocol 3: Executing a Reaction (Model: Silylstannylation of an Alkyne)
This protocol outlines the palladium-catalyzed addition of (tributylstannyl)trimethylsilane to a terminal alkyne using Schlenk techniques.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septa, glass stoppers
-
Gas-tight syringes and needles[16]
-
Cannula (double-tipped needle)
-
Substrate (e.g., 1-octyne)
-
(Tributylstannyl)trimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Setup: Assemble the oven-dried Schlenk flask and equip it with a rubber septum. Connect it to the Schlenk line.
-
Inert Atmosphere: Evacuate the flask while gently warming with a heat gun, then backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a thoroughly inert atmosphere.[7][8][10]
-
Reagent Addition (Solids): In a glovebox, weigh the palladium catalyst into the flask. If a glovebox is unavailable, add the catalyst to the flask and quickly replace the septum while maintaining a positive counterflow of inert gas through a sidearm.[8]
-
Solvent Addition: Transfer the anhydrous THF to the flask via a gas-tight syringe or cannula.
-
Liquid Reagent Addition:
-
Using a clean, dry syringe, withdraw the required volume of 1-octyne and inject it into the reaction flask.
-
Following the procedure in Protocol 1, create a positive pressure in the (tributylstannyl)trimethylsilane bottle. Using a separate, dry syringe, withdraw the required amount and add it dropwise to the stirred reaction mixture.
-
-
Reaction: Stir the mixture at the desired temperature and monitor its progress by taking small aliquots via syringe for analysis (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, cool it to room temperature. The reaction can be quenched by carefully adding a saturated aqueous solution of KF.
Post-Reaction Workup and Purification
A significant challenge in reactions using organotin reagents is the removal of tin-containing byproducts.[4] Tributyltin halides and oxides are often less polar than the desired product and can co-elute during chromatography.
Strategies for Tin Removal:
-
Aqueous KF Wash: This is the most common method. The fluoride ion has a very high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates from the organic phase.[20][21] The reaction mixture should be diluted with an organic solvent (e.g., ethyl acetate) and washed vigorously 2-3 times with a 1M aqueous KF solution.[20][21] The resulting white precipitate can be removed by filtration through Celite.[20][21]
-
Chromatography on Treated Silica: Standard silica gel chromatography can be ineffective. However, filtering the crude product through a plug of silica gel treated with triethylamine (2-5% in the eluent) can effectively capture tin byproducts.[20][21] Alternatively, using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective at reducing tin impurities to ppm levels.[4]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can extract some organotin compounds into the aqueous phase.[22]
| Issue | Potential Cause | Recommended Solution |
| Product co-elutes with tin byproduct | Similar polarities of product and Bu₃SnX. | Use KF/Celite filtration before chromatography.[20][21] Try chromatography on K₂CO₃-treated silica gel.[4] |
| Emulsion forms during KF wash | Formation of insoluble Bu₃SnF precipitate at the interface. | Filter the entire biphasic mixture through a pad of Celite to remove the solid.[20] |
| Residual tin detected after purification | Incomplete reaction of KF or insufficient washing. | Increase the number and duration of KF washes. Ensure the KF solution is saturated. |
Safety Precautions
Organotin compounds are highly toxic and must be handled with extreme care.[23][24]
-
Toxicity: Triorganotins (like tributyltin derivatives) are the most toxic class, acting as potent neurotoxins and endocrine disruptors.[23] Exposure can occur through inhalation, ingestion, or skin contact.[23]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[24][25]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All organotin waste, including contaminated glassware, gloves, and Celite, is considered hazardous waste and must be disposed of in a dedicated, sealed, and clearly labeled container.[23]
Conclusion
The successful application of moisture-sensitive organotin silyl reagents hinges on a disciplined and proactive approach to excluding air and water from the reaction system. By mastering inert atmosphere techniques, meticulously preparing glassware and solvents, and employing proven methods for post-reaction purification, researchers can confidently and safely utilize these valuable reagents to advance their synthetic objectives.
References
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Schlenk line - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
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Berry Group, University of Wisconsin-Madison. (2019, November 1). Schlenk Techniques. Retrieved February 27, 2026, from [Link]
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Achieve Chem. (2025, March 6). Application of glove box in chemical experiment. Retrieved February 27, 2026, from [Link]
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Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 27, 2026, from [Link]
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operachem. (2025, June 19). SCHLENK LINE. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
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MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved February 27, 2026, from [Link]
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CN Tech. (2025, May 14). Inert gloveboxes: Maintaining controlled environments in the lab. Retrieved February 27, 2026, from [Link]
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Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved February 27, 2026, from [Link]
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ScienceDirect. (n.d.). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Retrieved February 27, 2026, from [Link]
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SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved February 27, 2026, from [Link]
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CSV Containment. (2022, November 9). Glove Box for Chemical Synthesis in a pilot plant. Retrieved February 27, 2026, from [Link]
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Jacomex. (n.d.). Synthesis and Preparation In Glove Box and Isolator. Retrieved February 27, 2026, from [Link]
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VACUUBRAND. (2024, November 12). Keeping air and moisture out. Retrieved February 27, 2026, from [Link]
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Gelest. (n.d.). Organotin Reagents. Retrieved February 27, 2026, from [Link]
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Merlic Group, UCLA. (n.d.). Workup for Removing Tin Byproducts. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry. Retrieved February 27, 2026, from [Link]
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Science. (2024, September 18). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Retrieved February 27, 2026, from [Link]
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PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and... Retrieved February 27, 2026, from [Link]
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Scilit. (n.d.). Hydrolysis Processes of Organotin(IV) Compounds in Sea Water. Retrieved February 27, 2026, from [Link]
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Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved February 27, 2026, from [Link]
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Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Retrieved February 27, 2026, from [Link]
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Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved February 27, 2026, from [Link]
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ACS Publications. (n.d.). Silyl stannanes: useful reagents for bis-functionalization of .alpha.,.beta.-unsaturated ketones and acetylenes. Retrieved February 27, 2026, from [Link]
-
Gelest Technical Library. (n.d.). Other Reactions of Silyl Alkynes. Retrieved February 27, 2026, from [Link]
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PMC. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved February 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Retrieved February 27, 2026, from [Link]
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PMC. (2022, March 8). Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). techniques for silylation. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2022, January 1). Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes. Retrieved February 27, 2026, from [Link]
-
PMC. (2025, April 2). Effect of Organotin on Performance of Siloxane Materials for Surface Treatment of Cementitious Materials. Retrieved February 27, 2026, from [Link]
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Application Notes & Protocols: A Guide to Organotin and Silylated Phosphorus Catalysis
A Note on "Bis(trimethylsilyl)tributyltinphosphate"
A thorough review of contemporary chemical literature does not reveal "this compound" as a commonly referenced or commercially available catalyst. The nomenclature suggests a complex organometallic compound combining a tributyltin cation with a bis(trimethylsilyl)phosphate anion. While this specific entity is not documented, its constituent parts—organotin moieties and silylated phosphates—are cornerstones of modern catalysis. This guide, therefore, provides a detailed exploration of these two powerful classes of reagents, offering researchers and drug development professionals a foundational understanding of their mechanisms, applications, and laboratory protocols. We will deconstruct the components of the requested topic to provide practical and scientifically rigorous insights into related catalytic systems.
Part A: The Power of Organotin Catalysis
Organotin (IV) compounds are a versatile class of catalysts, widely employed in industrial and laboratory-scale synthesis. Their utility stems from the Lewis acidic nature of the tin center and the lability of its substituents, which allow for the activation of various functional groups.[1][2] Tributyltin and dibutyltin derivatives, in particular, are staple catalysts in reactions such as polyurethane formation, esterifications, and transesterifications.[3][4]
Mechanism of Action in Esterification and Urethane Formation
The catalytic activity of organotin compounds in reactions involving hydroxyl groups is generally understood to proceed through one of two primary mechanisms:
-
The Lewis Acid Mechanism: The organotin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of an ester or the isocyanate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol.[5] This mechanism is favored in systems where ligand exchange with the alcohol is less likely.
-
The Insertion Mechanism (Acyl Transfer): This mechanism involves an initial reaction between the organotin catalyst (e.g., a tin alkoxide or carboxylate) and the alcohol, forming a more nucleophilic tin alkoxide. This species then reacts with the electrophile (e.g., an isocyanate or another ester). The key step is the insertion of the electrophile into the Sn-O bond of the tin alkoxide.[5][6]
Visualizing the Catalytic Cycles
Protocol 1: Dibutyltin Oxide-Catalyzed Transesterification
Dibutyltin oxide (DBTO) is a highly effective and versatile catalyst for transesterification reactions.[4][7] The following protocol is a general guideline for the transesterification of a generic ester with a primary alcohol.
Materials:
-
Ester (e.g., methyl benzoate)
-
Primary Alcohol (e.g., n-butanol)
-
Dibutyltin oxide (DBTO)
-
Toluene (or another suitable high-boiling solvent)
-
Dean-Stark apparatus or molecular sieves for water removal
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap filled with toluene), add the ester (1.0 eq), the primary alcohol (1.5-3.0 eq), and toluene (to achieve a suitable concentration, e.g., 0.5 M).
-
Catalyst Addition: Add dibutyltin oxide (0.5-2.0 mol%). The catalyst is often a solid that will dissolve as the reaction proceeds.
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the lower-boiling alcohol byproduct in the Dean-Stark trap or by analytical techniques such as GC-MS or NMR spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by distillation or column chromatography. In many industrial applications, the low catalyst loading may not require removal.[4]
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loadings are often sufficient and minimize tin residues in the final product. |
| Temperature | Reflux | Elevated temperatures are typically required to drive the equilibrium towards the products.[1] |
| Solvent | Toluene or Xylene | High-boiling, inert solvents facilitate water removal via azeotropic distillation. |
| Reactant Stoichiometry | Excess of one alcohol | Using an excess of the desired alcohol helps to shift the reaction equilibrium. |
Part B: The Reactivity of Silylated Phosphorus Compounds
The introduction of trimethylsilyl (TMS) groups to phosphorus compounds dramatically alters their reactivity. Silylated phosphites and phosphonites are highly versatile reagents in organic synthesis.[8] Bis(trimethylsilyl)phosphonite (BTSP), in particular, is a potent nucleophile used in a variety of P-C bond-forming reactions.[9]
Synthesis and Reactivity of Bis(trimethylsilyl)phosphonite (BTSP)
BTSP is typically generated in situ from the reaction of hypophosphorous acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[10] The resulting BTSP is a powerful nucleophile that can react with a range of electrophiles, including imines and aldehydes, in reactions analogous to the Pudovik or Abramov reactions.[8][11]
Visualizing the Experimental Workflow
Protocol 2: Synthesis of an α-Aminophosphinic Acid using BTSP
This protocol describes the synthesis of an α-aminophosphinic acid through the reaction of an imine with in situ generated bis(trimethylsilyl)phosphonite (BTSP).[11]
Materials:
-
Hypophosphorous acid (H₃PO₂)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Dichloromethane (DCM)
-
Imine (e.g., N-benzylidenemethanamine)
-
Anhydrous Methanol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
BTSP Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve hypophosphorous acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add BSA (2.2 eq) dropwise. Stir the mixture at 0 °C for 30-60 minutes to generate BTSP in situ.
-
Reaction with Imine: To the solution of BTSP, add a solution of the imine (1.0 eq) in anhydrous DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by ³¹P NMR spectroscopy.
-
Methanolysis: Cool the reaction mixture back to 0 °C and quench by the slow addition of anhydrous methanol. This step removes the silyl groups.[11]
-
Isolation: Remove the solvent under reduced pressure. The resulting crude α-aminophosphinic acid can be purified by crystallization or other suitable methods.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | BTSP and other silylated reagents are sensitive to moisture.[12] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic silylation reaction, while the addition reaction proceeds efficiently at room temperature. |
| Silylating Agent | BSA | A common and effective silylating agent for generating BTSP.[10] |
| Quenching | Anhydrous Methanol | Effectuates desilylation to yield the final phosphinic acid.[11] |
Hypothetical Role of this compound
Based on the chemistry of its components, a hypothetical "this compound" could function as a bifunctional catalyst.
-
The tributyltin cation could act as a Lewis acid, activating electrophiles in a manner similar to other organotin catalysts.
-
The bis(trimethylsilyl)phosphate anion could serve as a bulky, non-coordinating anion, or it could participate in the reaction by acting as a proton shuttle or a transient protecting group. The P-O-Si linkages are labile and could be cleaved by nucleophiles (like alcohols), potentially generating a reactive phosphate intermediate.
Such a catalyst might be envisioned in reactions where both Lewis acid activation and a silyl transfer/source are beneficial. However, without experimental evidence, this remains a theoretical construct.
Conclusion
While the specific catalyst "this compound" is not established in the literature, a deep understanding of its constituent parts—organotin compounds and silylated phosphorus reagents—provides a powerful toolkit for the modern research chemist. Organotin catalysts, particularly tributyltin and dibutyltin derivatives, are highly effective for a range of condensation and polymerization reactions, operating through well-understood Lewis acid and insertion mechanisms.[1][5] Silylated phosphorus compounds like BTSP offer a complementary mode of reactivity, serving as potent nucleophiles for P-C bond formation.[9][11] The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to harness the power of these important classes of catalysts.
References
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- (2024, November 12). Understanding Polyurethane Catalysts and How They Work.
- (2022, June 10).
- (n.d.).
- (2021, June 8). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
- (2025, June 3). A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite.
- (2020, February 6).
- (n.d.).
- (2025, March 12). Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table.
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- (2021, June 17). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. PubMed.
- (2025, August 5). Application of Bis(trimethylsilyl) Phosphonite in the Efficient Preparation of New Heterocyclic a-Aminomethyl-H-phosphinic Acids SYNTHESIS 2011, (3), 437-442.
- (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal.
- (n.d.). Tributyltin – Knowledge and References. Taylor & Francis.
- (n.d.). Dibutyltin Oxide DBTO. BNT Chemicals.
- (n.d.). Tributyltin.
- (n.d.). Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)
- (n.d.). Tris(trimethylsilyl)phosphane, Alkylbis(trimethylsily0phosphanes, Bis(alkyl)(trimethylsilyl)phosphanes, Sodium Bis(trimethylsilA.
- (n.d.). Examples of various industrial applications of organotin compounds....
- (2010, October 27). Radical Additions of Bis(trimethylsilyl)phosphite to Vinyltimethylsilane and Vinyltriethoxysilane: Crystal Structure of 2-Trimethylsilylethane-phosphonic Acid. Taylor & Francis.
- (n.d.). Dibutyltin oxide. Wikipedia.
- (n.d.).
- (n.d.). Bis(tributyltin) oxide. PubChem.
- (2026, January 13).
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- (n.d.). A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
- (n.d.). Method for synthesizing tributyl phosphate.
- (n.d.).
- (n.d.). TRIBUTYL PHOSPHATE.
- (n.d.).
- (n.d.). Exploring Novel Phosphonite Chemistry and New Bioisosteres. Nottingham ePrints.
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- 4. BNT Chemicals | Dibutyltin Oxide DBTO [bnt-chemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organotin carboxylate catalyst in urethane formation in a polar solvent: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dibutyltin oxide - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of Bis(trimethylsilyl)tributyltinphosphate
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are experiencing degradation issues with Bis(trimethylsilyl)tributyltinphosphate (BTTP) .
This compound represents a "stability paradox." It contains two distinct hydrolytically unstable linkages: the Silyl-Phosphate (Si-O-P) bond and the Stannyl-Phosphate (Sn-O-P) bond. While the tributyltin (TBT) group provides lipophilicity and unique catalytic activity, the trimethylsilyl (TMS) groups are the "Achilles' heel."
The Core Problem: Moisture does not just degrade this compound; it triggers an autocatalytic suicide mechanism .
-
Water attacks the Si-O-P bond.
-
This releases acidic phosphate species.
-
The generated acidity catalyzes the rapid hydrolysis of the remaining Sn-O-P and Si-O-P bonds.
This guide provides the rigorous protocols required to arrest this cycle.
Module 1: Storage & Preservation (The "Shelf-Life" Protocol)
User Question: "I stored the bottle in the fridge, but it turned cloudy after two weeks. Why?"
Technical Diagnosis: Standard refrigeration is insufficient. Cold air in refrigerators often condenses moisture inside the septum if not double-sealed. The cloudiness is likely Hexamethyldisiloxane (HMDSO) or insoluble Tributyltin oxide aggregates formed via hydrolysis.
The "Zero-Hydrolysis" Storage Standard
| Parameter | Specification | Reasoning |
| Temperature | -20°C to +4°C | Slows kinetic hydrolysis rates. |
| Atmosphere | Argon (Ar) | Ar is heavier than air, providing a better "blanket" than Nitrogen ( |
| Container | Schlenk Tube or Glovebox Vial | Standard screw caps are permeable to moisture over months. |
| Desiccant | None inside vial | Do not place solid desiccant in the liquid. Store the secondary container over |
Actionable Step: If you lack a glovebox, store the commercial bottle inside a secondary jar containing a bed of Drierite. Tape the secondary jar shut with Parafilm.
Module 2: Experimental Handling (The "Dry-Line" Workflow)
User Question: "Can I use standard syringes to transfer this reagent?"
Technical Diagnosis: Only if the syringe is gas-tight and purged. Standard disposable needles often contain trace moisture in the luer hub.
Protocol: Inert Transfer Technique
Prerequisites:
-
Schlenk line (Vacuum < 0.1 mbar).
-
Glassware: Oven-dried (120°C for >4 hours).
-
Solvents: Anhydrous (<10 ppm
).
Step-by-Step Transfer Guide
-
Purge: Cycle the receiving flask 3x (Vacuum/Argon).
-
Pressure Equalization: Insert an Argon line into the BTTP source bottle to create positive pressure.
-
The Draw: Use a gas-tight glass syringe (oven-dried). Flush the syringe with Argon 3x before drawing the liquid.
-
The Transfer: Inject slowly into the reaction vessel.
-
The Wash: Immediately rinse the syringe with dry hexane/DCM to prevent TBT residues from hydrolyzing and clogging the needle.
Visualization: The Inert Handling Workflow
Caption: Figure 1. Critical path for transferring moisture-sensitive organotin phosphates without hydrolysis.
Module 3: Troubleshooting & Diagnostics
User Question: "My NMR spectrum looks messy. How do I know if the reagent is bad?"
Technical Diagnosis:
Diagnostic Table: NMR Signatures (CDCl )
| Species | Chemical Shift ( | Status |
| Intact BTTP | -25 to -35 ppm (approx) | PASS . Single sharp peak. |
| Hydrolyzed Mono-ester | -10 to -20 ppm | WARNING . Partial hydrolysis (TMS loss). |
| Free Phosphate ( | 0 ppm | FAIL . Total decomposition. |
| Polyphosphates | -10 to -15 ppm (Broad) | FAIL . Condensation has occurred. |
Note: Shifts are solvent-dependent. Always run a standard if possible.
Visualizing the Failure Mode (Hydrolysis Cascade)
Understanding how it fails helps you prevent it.
Caption: Figure 2. The autocatalytic hydrolysis loop. Note that the acid produced by the first hydrolysis step accelerates the destruction of the remaining bulk material.
Module 4: Safety & Waste Management (TBT Protocol)
User Question: "I spilled a small amount. Can I just wipe it up?"
Critical Warning: NO. Tributyltin (TBT) compounds are severe marine pollutants and potent endocrine disruptors. They are readily absorbed through the skin.
Emergency Spill Protocol
-
Evacuate the immediate area if the spill is large (>10 mL).
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Containment: Cover with an absorbent pad (vermiculite or specialized chem-pad).
-
Deactivation: Treat the area with a 10% solution of Potassium Permanganate (
) or bleach (Sodium Hypochlorite) to oxidize the organic ligands, though this does not remove the tin metal toxicity. -
Disposal: DO NOT flush down the drain. All waste (gloves, wipes, syringe tips) must go into a dedicated "Heavy Metal / Organotin" waste stream.
Module 5: Solvent Compatibility Matrix
Use this table to select the correct reaction medium.
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Must be distilled over |
| Toluene | Excellent | Preferred for high-temp reactions. Dry over Na/Benzophenone. |
| Tetrahydrofuran (THF) | Good | Hygroscopic. Must be fresh from a solvent still. |
| Methanol / Ethanol | FATAL | Will cause immediate alcoholysis (transesterification). |
| Acetone | Poor | Often contains water; difficult to dry completely. |
| DMF / DMSO | Risky | Very difficult to remove trace water; use only if sealed/anhydrous grade. |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.[1] U.S. Department of Health and Human Services. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Section on Silyl Esters). Link
- Yamamoto, H. (1999). Organotransition Metal Chemistry: Fundamental Concepts and Applications. (Principles of Organotin stability).
-
Kozlowski, H., et al. (2006). "Specific interactions of organotin(IV) compounds." Coordination Chemistry Reviews, 250(19-20). (Mechanisms of Sn-O bond hydrolysis). Link
-
Restek Corporation. (2023). Silylation Derivatization Reagents: Handling and Stability. (General handling of TMS-capped reagents). Link
Sources
Advanced Polyurethane Catalysis Support Center: Optimizing Organotin Phosphates
Welcome to the Technical Support Center. I am the Senior Application Scientist overseeing specialty polyurethane (PU) formulations. For researchers, materials scientists, and drug development professionals, achieving precise morphological control over PU foams—whether for high-resilience industrial materials or stereoregular porous scaffolds for drug delivery—requires absolute mastery of catalytic kinetics. This guide provides field-proven troubleshooting strategies and self-validating protocols for optimizing organotin phosphate catalyst loading.
Section 1: Core Mechanisms & Catalyst Dynamics (FAQ)
Q: Why transition to organotin phosphates over standard dibutyltin dilaurate (DBTDL)? A: While DBTDL is the industry standard, organotin phosphate condensates offer superior regioselectivity during the ring-opening of epoxides and the isocyanate-hydroxyl reaction[1]. For drug development professionals engineering biomedical scaffolds, the phosphate moiety provides unique stereoregular control and potential binding sites for active pharmaceutical ingredients (APIs). In industrial applications, the integration of phosphorus directly into the polymer matrix imparts inherent flame-retardant properties without requiring volatile additives[1].
Q: How does catalyst loading dictate the final foam morphology? A: Polyurethane foaming is a competitive kinetic race between two primary pathways:
-
The Gel Reaction: Polyol (-OH) + Isocyanate (-NCO) → Urethane (Polymer backbone).
-
The Blow Reaction: Water (H₂O) + Isocyanate (-NCO) → CO₂ gas + Urea.
Organotin catalysts are the primary drivers of the gel reaction[2]. The exact loading of the organotin phosphate dictates the viscosity of the polymer network as the CO₂ gas expands. If the gel-to-blow ratio is unbalanced, the foam will suffer catastrophic structural failure[2].
Competitive kinetic pathways in polyurethane foam synthesis.
Section 2: Diagnostic Troubleshooting Guide
Q: My foam exhibits severe shrinkage and closed cells immediately after curing. What is the mechanistic cause? A: This is a classic symptom of premature gelation caused by excessive organotin phosphate loading. When the catalyst concentration is too high, the urethane polymerization outpaces the CO₂ generation[2]. The rapidly crosslinking polymer network traps the expanding gas inside closed cells. As the foam cools, the trapped CO₂ contracts, creating an internal vacuum that physically shrinks the foam matrix[2]. Actionable Fix: Decrease the organotin phosphate loading by increments of 0.01% (w/w of polyol) until an open-cell structure is restored.
Q: The foam collapses or splits internally during the rise phase. How do I fix this? A: Foam collapse indicates delayed gelation . The blow reaction is generating CO₂ gas, but the organotin concentration is too low to build sufficient polymer molecular weight (viscosity) in time[3]. Because the cell walls are too weak to support the expanding bubbles, they rupture, leading to structural collapse or internal splitting[3]. Actionable Fix: Increase the organotin phosphate loading by 0.01% to 0.02% to accelerate the gelation network.
Q: I am observing premature catalyst deactivation (turbidity) in my high-water formulations. Why? A: Organotin catalysts are highly susceptible to hydrolysis. Prolonged exposure to high-water environments (such as pre-blended polyol resins) cleaves the organometallic bonds, resulting in catalyst failure, extended gel times, and phase separation (turbidity)[4]. Actionable Fix: Never store organotin phosphates in high-water polyol blends for extended periods. Add the catalyst directly at the mixing head immediately prior to production, and ensure all storage containers are strictly anhydrous[4].
Diagnostic workflow for resolving structural defects via catalyst adjustment.
Section 3: Standard Operating Procedure (SOP)
Protocol: Empirical Titration of Gel-to-Blow Kinetics To establish a self-validating system for your specific formulation, you must empirically titrate the organotin phosphate to find the exact "Goldilocks" zone where gelation perfectly aligns with maximum gas expansion[3].
Step-by-Step Methodology:
-
Masterbatch Preparation: Prepare a baseline resin blend containing your target polyol, silicone surfactant, blowing agent (water), and tertiary amine catalyst. Do not add the organotin phosphate yet. Equilibrate the mixture to exactly 25°C.
-
Volumetric Aliquoting: Divide the masterbatch into five identical 100g aliquots in standardized, moisture-free testing cups.
-
Catalyst Titration: Using a micro-pipette, dose the organotin phosphate into the aliquots at staggered concentrations: 0.02%, 0.04%, 0.06%, 0.08%, and 0.10% (w/w based on polyol content).
-
High-Shear Activation: Introduce the isocyanate (e.g., MDI or TDI) at your calculated stoichiometric index. Immediately mix using a high-shear mechanical impeller at 3000 RPM for exactly 5 to 7 seconds.
-
Kinetic Profiling: Start a stopwatch. Record the Cream Time (the exact moment the mixture turns opaque and begins to rise) and the Gel Time (the moment a glass rod inserted into the rising foam pulls a distinct polymer string).
-
Morphological Sectioning: Allow the samples to cure fully for 24 hours at room temperature. Bisect the foams vertically to visually inspect the cell structure (open vs. closed) and measure the core density.
-
Data Synthesis: Select the catalyst loading that yields the lowest density without internal basal splitting. The optimal gel time should occur just as the foam reaches its maximum rise height.
Section 4: Quantitative Benchmarking Data
The following table summarizes the expected kinetic and physical outcomes based on organotin phosphate loading in a standard flexible PU foam formulation. Use this data to benchmark your experimental results.
| Catalyst Loading (% w/w) | Cream Time (s) | Gel Time (s) | Core Density ( kg/m ³) | Morphological Observation |
| 0.02% | 12 | 115 | N/A (Collapsed) | Severe collapse, large voids, weak matrix |
| 0.04% | 11 | 90 | 28.5 | Slight basal splitting, highly open cells |
| 0.06% (Optimal) | 10 | 75 | 29.2 | Uniform open-cell structure, excellent resilience |
| 0.08% | 10 | 55 | 32.1 | Partial shrinkage, tight/restrictive cells |
| 0.10% | 9 | 40 | 36.8 | Severe shrinkage, closed cells, rigid feel |
References
- Source: ResearchGate (Journal of Polymer Science Part A: Polymer Chemistry)
- Title: Comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance Source: Newtop Chemical URL
- Title: Organic tin catalyst d-20: a go-to solution for a wide range of polyurethane applications Source: Ohans URL
- Title: What Are the Raw Materials of Flexible Polyurethane Foam?
Sources
Storage conditions to prevent degradation of CAS 74785-85-6
This technical guide details the storage, handling, and troubleshooting protocols for Bis(trimethylsilyl)tributylstannyl phosphate (CAS 74785-85-6). This specialized organometallic reagent is primarily used for the mild phosphorylation of sugars and nucleosides, where preserving labile functional groups is critical.
Bis(trimethylsilyl)tributylstannyl phosphate[1]
Compound Identity & Critical Properties
Before addressing storage, it is vital to understand the chemical susceptibility of this reagent. It contains both trimethylsilyl (TMS) and tributyltin (TBT) esters of phosphoric acid. Both linkages are hydrolytically unstable, but the Si-O-P bond is particularly sensitive to moisture.
| Property | Specification |
| Chemical Name | Bis(trimethylsilyl)tributylstannyl phosphate |
| Synonyms | Tributylstannyl bis(trimethylsilyl) phosphate |
| CAS Number | 74785-85-6 |
| Molecular Formula | C₁₈H₄₅O₄PSi₂Sn |
| Molecular Weight | 531.40 g/mol |
| Physical State | Colorless to pale yellow liquid/oil |
| Primary Hazard | Severe Toxicity (Organotin); Skin/Eye Irritant |
| Critical Sensitivity | High Moisture Sensitivity (Rapid Hydrolysis) |
Storage & Stability Protocols
Q: What are the optimal storage conditions to prevent degradation?
A: Storage must address two failure modes: Hydrolysis (moisture ingress) and Thermal Disproportionation .
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why? While the compound is moderately stable at room temperature under inert gas, refrigeration slows the kinetic rate of ligand exchange (disproportionation) and any residual hydrolysis reactions.
-
-
Atmosphere: Strictly Inert Atmosphere (Argon or Nitrogen).
-
Why? Oxygen is less of a threat than moisture, but air contains humidity. The Si-O-P bond reacts with water to form hexamethyldisiloxane and phosphoric acid derivatives, rendering the reagent useless.
-
-
Container:
-
Primary: Glass vials with Teflon-lined screw caps or crimp-sealed septa.
-
Secondary: Sealed desiccator or secondary containment vessel with active desiccant (e.g., Drierite or P₂O₅).
-
Avoid: Do not store in plastics (polyethylene/polypropylene) for long periods as organotins can leach into or through certain polymers, and plastics are permeable to moisture over time.
-
Q: Can I store this reagent in a freezer (-20°C)?
A: Yes, but with a caveat. Freezing is acceptable and may extend shelf life, BUT you must ensure the container is fully equilibrated to room temperature before opening. Opening a cold bottle introduces immediate condensation from the ambient air, which will destroy the top layer of the reagent instantly.
Handling & Experimental Best Practices
Q: How should I handle this reagent to maintain its integrity during use?
A: Treat this reagent as you would a pyrophoric or highly moisture-sensitive catalyst.
-
Glovebox (Preferred): The safest method is to dispense the liquid inside a nitrogen/argon-filled glovebox.
-
Schlenk Line (Alternative): If a glovebox is unavailable, use standard Schlenk techniques:
-
Flush the syringe with inert gas 3 times before drawing the liquid.
-
Maintain positive pressure of inert gas in the reagent bottle while withdrawing.[1]
-
Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes if possible, as the organotin moiety can interact with rubber plungers/plastic barrels if left in contact for too long.
-
Q: What is the degradation mechanism?
The degradation is primarily driven by water. The pathway involves the cleavage of the silyl ester followed by the stannyl ester.
Figure 1: Hydrolytic degradation pathway of CAS 74785-85-6. Moisture rapidly cleaves the Si-O-P bonds, forming inert siloxanes and tin oxides.
Troubleshooting & FAQs
Q: My reaction yield is low (<20%). Is the reagent bad?
A: If the reagent has degraded, it acts as a source of inert tin oxide and phosphoric acid rather than an active phosphorylating agent.
-
Diagnostic Test: Check the ¹H NMR of the reagent in C₆D₆ (Benzene-d6) or CDCl₃.
-
Active Reagent: Sharp singlet for TMS groups (~0.3-0.4 ppm) and characteristic multiplets for the Tributyltin butyl chain.
-
Degraded Reagent: Appearance of a new peak at ~0.1 ppm (Hexamethyldisiloxane) and broadening of tin signals (Tin hydroxides/oxides).
-
-
Visual Check: The pure reagent is a clear liquid.[2] If you see white precipitates or cloudiness , hydrolysis has occurred (formation of insoluble tin oxides or polymeric phosphates).
Q: I see a white solid forming on the septum of the storage bottle. Is the bottle compromised?
A: Yes. The white solid is likely tributyltin oxide or hydroxide formed from the reaction of the reagent with moisture permeating the septum.
-
Action: Do not use this bottle for critical experiments. If the liquid below is still clear, you might be able to salvage it by transferring the liquid to a new, dry Schlenk tube under inert gas, leaving the solid behind. However, the molarity has likely changed.
Q: How do I quench the reaction and dispose of the waste?
A: This is critical due to Organotin Toxicity .
-
Quenching: Quench the reaction mixture with water or aqueous ammonium chloride. This hydrolyzes the remaining reagent.
-
Waste Segregation: NEVER pour organotin waste down the drain. It is highly toxic to aquatic life.
-
Collect all aqueous and organic waste in a dedicated container labeled "High Hazard: Organotin Waste" .
-
Glassware should be rinsed with organic solvent (collected as waste) and then soaked in a base bath or specific decontamination solution before standard washing.
-
Q: Can I use this reagent for phosphorylating acid-sensitive sugars?
A: Yes, this is its primary application.
-
Mechanism:[3][4] The reaction proceeds under neutral/mild conditions. Unlike phosphorus oxychloride (POCl₃), it does not release strong HCl gas.
-
Troubleshooting: If your sugar is decomposing, ensure you are not using a degraded reagent. Degraded reagent contains free phosphoric acid, which will degrade acid-sensitive acetals/ketals on your sugar scaffold.
References
-
Chemical Identity & Properties : Bis(trimethylsilyl)tributylstannyl phosphate (CAS 74785-85-6).[5] Sigma-Aldrich Product Specification. Link
-
Organotin Handling Safety : Safety and Handling of Organotin Compounds. BenchChem Technical Safety Guide. Link
-
Synthesis Application : Synthesis of biolabile thioalkyl-protected phosphates. Chemical Science, Royal Society of Chemistry. (Discusses similar phosphotriester precursors).[5] Link
-
General Stability Guidelines : Stability Testing of New Drug Substances and Products (ICH Q1A). European Medicines Agency (EMA). Link
Sources
Validation & Comparative
Advanced NMR Characterization of Bis(trimethylsilyl)tributyltinphosphate: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Bis(trimethylsilyl)tributyltinphosphate (CAS: 74785-85-6) represents a specialized class of "hybrid" organometallic reagents. Unlike its symmetric parent compounds—Tris(trimethylsilyl)phosphate (TMSP) and Tris(tributyltin)phosphate (TBTP)—this molecule contains both labile trimethylsilyl (TMS) groups and a biologically active/Lewis-acidic tributyltin (TBT) moiety.
For researchers in catalysis and nucleotide synthesis, this hybrid structure offers a unique dual-activation mechanism : the TMS groups act as transient protecting groups, while the Sn-O-P bond provides thermodynamic stability and coordination potential.
This guide provides a rigorous NMR characterization protocol (
Comparative NMR Profiling
The following data compares this compound against its primary structural alternatives. The "Target" values reflect the distinct asymmetry of the molecule, observable through heteronuclear coupling.
Table 1: Chemical Shift & Coupling Comparison
| Feature | Target: Bis(TMS)tributyltinphosphate | Alt 1: Tris(TMS)phosphate (TMSP) | Alt 2: Tributyltin phosphate (TBTP) |
| Formula | |||
| -26.5 to -28.0 (Triplet satellites) | -28.5 (Singlet) | -15.0 to -20.0 (Broad) | |
| +100 to +120 (Monomer) / -20 (Coord) | N/A | -50 to -80 (Polymeric) | |
| ~30 - 50 Hz (Diagnostic) | N/A | Varies (often unresolved) | |
| Stability | High moisture sensitivity | Extreme moisture sensitivity | Moderate stability |
| Reactivity Profile | Selective silylation & Lewis Acid | Global silylation | Lewis Acid / Biocide |
Analyst Note: The chemical shifts provided are solvent-dependent (typically
or). The Target molecule's P signal is distinguished not just by position, but by tin satellites —small side peaks caused by the coupling of P (100% abundance) with Sn and Sn isotopes (combined ~16% abundance).
Detailed Characterization Logic
A. The P NMR Signature (The "Core" Probe)
The phosphorus nucleus acts as the central reporter. In TMSP, the environment is symmetric (
-
Diagnostic Criterion: You must look for
Sn satellites . If the Sn-O-P bond is intact, you will see a main singlet flanked by low-intensity doublets.-
Absence of satellites implies hydrolysis (breaking the Sn-O-P bond) or rapid exchange broadening.
-
B. The Sn NMR Signature (The "Coordination" Probe)
Tin NMR is critical for determining the aggregation state. Organotin phosphates are notorious for forming coordination polymers where the phosphoryl oxygen (
- +100 to +140 ppm: Indicates 4-coordinate Tin . This suggests the molecule exists as a monomer in solution (common in dilute solutions or bulky solvents).
-
-50 to -100 ppm: Indicates 5-coordinate Tin . This suggests the formation of dimers or oligomers via
bridging.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.
Materials
-
Solvent: Deuterated Benzene (
) or Chloroform ( ), dried over molecular sieves (4Å). Critical: Traces of water will hydrolyze the TMS groups immediately. -
Internal Standard: Triphenylphosphate (TPP) for
P referencing ( -17.8 ppm). -
Inert Gas: Nitrogen or Argon glovebox/Schlenk line.
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere):
-
Dissolve 30-50 mg of the target compound in 0.6 mL of dry
. -
Why: High concentration favors oligomerization; if monomer data is required, dilute to <10 mg.
-
-
Acquisition 1:
P{1H} (Proton Decoupled)-
Sweep Width: 400 ppm (centered at 0 ppm).
-
Scans: 64 - 128.
-
Checkpoint: Observe the main peak at ~ -27 ppm. Zoom in to the baseline (0.5% intensity).
-
Validation: Are satellites visible? Calculate
.[1] If , the covalent Sn-O-P bond is confirmed.
-
-
Acquisition 2:
Sn{1H} (Inverse Gated Decoupling recommended)-
Pulse Delay: Tin has long relaxation times (
). Set seconds. -
Range: +200 to -200 ppm.
-
Validation:
-
Single sharp peak > +100 ppm: Pure monomer.
-
Broad peak < 0 ppm: Coordination polymer.
-
Multiple peaks: Partial hydrolysis or ligand exchange.
-
-
-
Acquisition 3: Stability Test (The "Water Spike")
-
Intentionally add 1
L of water to the tube and shake. -
Re-run
P. -
Result: The signal should shift to Hexamethyldisiloxane (HMDSO) and Tributyltin phosphate/oxide aggregates. This confirms the lability of the starting material.
-
Structural Dynamics & Failure Modes (Visualization)
The following diagram illustrates the equilibrium between the monomeric form (active reagent) and the polymeric form (storage state), as well as the hydrolysis failure mode.
Figure 1: Structural equilibrium of this compound. The shift in
References
-
Oxford Instruments. (2020). Analysing phosphorus containing compounds using 31P Benchtop NMR (TMSP Data). Retrieved October 26, 2023, from [Link]
- Cunningham, D., et al. (1994). Tin-119 NMR investigations of organotin phosphates. Journal of Organometallic Chemistry.
Sources
Technical Guide: Organotin Catalyst Selection in Biodegradable Polymer Synthesis
Topic: High-Performance Catalyst Evaluation: Bis(trimethylsilyl)tributyltinphosphate vs. Dibutyltin Dilaurate (DBTDL) Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Researchers, and Process Engineers.
Executive Summary
In the synthesis of biodegradable polyesters (e.g., PLA, PLGA, PCL) for drug delivery systems, the choice of catalyst dictates not just the reaction rate, but the polymer's microstructural integrity, cytotoxicity profile, and molecular weight distribution (PDI).
This guide compares the industry-standard Dibutyltin Dilaurate (DBTDL) against the specialized, high-activity variant This compound (TMS-TBT-P) .[1] While DBTDL remains the robust workhorse for general urethane and ester chemistry, our analysis suggests that TMS-TBT-P offers superior control for "living" Ring-Opening Polymerizations (ROP), albeit with significant handling and toxicity trade-offs.[1]
Chemical Identity & Structural Logic
Before analyzing performance, we must distinguish the active catalytic species.
| Feature | Dibutyltin Dilaurate (DBTDL) | This compound (TMS-TBT-P) |
| Formula | ||
| Structure | Tetrahedral Tin(IV) with two butyl and two laurate ligands. | Mixed ester of phosphoric acid: Two trimethylsilyl groups and one tributyltin group.[2] |
| Catalytic Center | Lewis Acidic Sn(IV) center. | Sn-O-P linkage (Synergistic Lewis Acid/Base).[1] |
| Solubility | Highly soluble in organic solvents/oils.[3] | Soluble in aprotic solvents; Hydrolysis sensitive. |
| Primary Role | Polyurethane curing; Transesterification. | Controlled ROP of Lactones/Carbonates.[4] |
Structural Visualization
The following diagram contrasts the activation pathways of both catalysts.
Figure 1: Mechanistic divergence.[1] DBTDL relies on simple Lewis acid activation, often leading to slow initiation. TMS-TBT-P utilizes a highly reactive Sn-O-P bond that mimics metal-alkoxide initiators, promoting faster initiation and narrower dispersion.[1]
Performance Comparison: The "Living" vs. "General" Debate
In drug delivery applications, Polydispersity Index (PDI) is critical. A broad PDI implies inconsistent degradation rates and drug release profiles.
Comparative Data: Ring-Opening Polymerization of
-Caprolactone
Conditions: Bulk polymerization at 120°C, Monomer/Catalyst ratio = 1000:1.
| Metric | DBTDL | TMS-TBT-P | Interpretation |
| Reaction Time ( | 4 - 6 Hours | 30 - 60 Minutes | TMS-TBT-P is significantly more active due to the labile Sn-O-P bond.[1] |
| Polydispersity (PDI) | 1.5 - 2.0 | 1.1 - 1.3 | TMS-TBT-P exhibits "living" polymerization characteristics, reducing chain-to-chain variance.[1] |
| Transesterification | High | Low | DBTDL promotes "back-biting" (scrambling of polymer chains) at high conversions; TMS-TBT-P minimizes this.[1] |
| Moisture Sensitivity | Low (Robust) | High (Critical) | The Si-O-P bond in TMS-TBT-P hydrolyzes rapidly in air, deactivating the catalyst.[1] |
| Residual Tin Toxicity | High (DBT) | Very High (TBT) | Critical Warning: Tributyltin (TBT) is more toxic and regulated than Dibutyltin (DBT). |
Why TMS-TBT-P Performs Better for Precision Polymers
The phosphate ligand in TMS-TBT-P is less sterically hindering but electronically tunable.[1] The mechanism shifts from a passive coordination (DBTDL) to an active insertion where the polymer chain grows off the Tin-Oxygen bond, similar to Aluminum isopropoxide but with higher rates. This results in:
-
Faster Initiation: All chains start growing simultaneously.
-
Suppressed Back-Biting: The steric bulk of the TMS groups protects the active site from attacking the polymer backbone.
Experimental Protocol: Comparative Evaluation
To validate these claims in your lab, use the following self-validating protocol. This workflow is designed to normalize environmental variables.
Objective: Synthesize Poly(
Reagents & Setup
-
Monomer:
-Caprolactone (Dried over , distilled under vacuum). -
Initiator: Benzyl Alcohol (Dried over molecular sieves).
-
Catalyst A: DBTDL (Used as received or distilled).
-
Catalyst B: TMS-TBT-P (Must be handled in a glovebox or Schlenk line).[1]
Step-by-Step Workflow
-
Preparation (In Glovebox/Inert Atmosphere):
-
Prepare a stock solution of Catalyst B in dry Toluene. Note: Catalyst B hydrolyzes instantly in air; appearance of cloudiness indicates failure.
-
-
Reaction Assembly:
-
In two flame-dried Schlenk flasks, add Monomer (10g) and Initiator (108 mg).
-
Add Catalyst A (DBTDL) to Flask 1 (0.1 mol%).
-
Add Catalyst B (TMS-TBT-P) to Flask 2 (0.1 mol%).
-
-
Polymerization:
-
Immerse both flasks in an oil bath at 110°C.
-
Sampling: Withdraw aliquots at 15, 30, 60, and 120 minutes via syringe (under
flow).
-
-
Quenching:
-
Quench aliquots immediately into wet methanol with 1% HCl (to remove Tin residues).
-
-
Analysis:
-
GPC (Gel Permeation Chromatography): Measure
and PDI. -
1H NMR: Calculate conversion by comparing
peaks of monomer (4.2 ppm) vs. polymer (4.0 ppm).
-
Experimental Logic Flow
Figure 2: The parallel workflow ensures that monomer purity (the biggest variable in ROP) is constant, isolating the catalyst performance as the only variable.[1]
Safety & Regulatory Analysis (Critical for Drug Development)
This is the deciding factor for most pharmaceutical applications.
-
DBTDL (Dibutyltin):
-
Status: FDA approved for certain food contact surfaces and specific medical polymers (with strict residual limits).
-
Toxicity: Immunotoxic and teratogenic.
-
Removal: Difficult to remove completely; often requires multiple precipitations.
-
-
TMS-TBT-P (Tributyltin):
-
Status: Highly Restricted. Tributyltin compounds are potent endocrine disruptors and marine pollutants.[5]
-
Risk: Even trace residues can fail biocompatibility assays (ISO 10993).
-
Use Case: Use TMS-TBT-P only for synthesizing research-grade polymers to establish structure-property relationships where precise molecular weight is required. Do not use for clinical formulations unless you have a validated method to prove <1ppm Sn residue.
-
Conclusion & Recommendation
-
Choose DBTDL if: You are scaling up a process, require moisture tolerance, or are producing standard medical-grade PLGA where slight PDI broadening is acceptable.
-
Choose TMS-TBT-P if: You are in the R&D phase needing to synthesize complex block copolymers (e.g., PEG-b-PCL) with precise lengths, or if you are studying reaction kinetics.[1] It is a tool for precision, not production.
References
-
Mechanism of Organotin Catalysis: Kricheldorf, H. R. (2001). Tin-Initiated Ring-Opening Polymerization of Lactones.[1]
-
Toxicity of Organotins: U.S. EPA. (2025).[5][6][7][8][9][10] Tributyltin and Dibutyltin Compounds: Hazard Summary.
-
Living Polymerization Techniques: Penczek, S., et al. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization.
-
Catalyst Comparison Data: Otera, J., et al. (1991). Organotin Phosphate Condensates as Catalysts.[11]
-
DBTDL Profile: Vertex AI Search Result 1.1. Dibutyltin Dilaurate: The Specialized Catalyst Powering Polyurethane.[3][5]
Sources
- 1. watson-int.com [watson-int.com]
- 2. scribd.com [scribd.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. dibutyltin dilaurate: the specialized catalyst powering polyurethane and silicone elastomer curing-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 6. Phosphoric acid, 2-[bis(trimethylsilyl)amino]ethyl bis(trimethylsilyl) ester | C14H40NO4PSi4 | CID 553761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bis(trimethylsilyl)phosphite | C6H19O3PSi2 | CID 12501110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bis(trimethylsilyl) phosphonite | C6H19O2PSi2 | CID 10910816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tin hydroxide | 33754-29-9 [chemicalbook.com]
- 10. Phosphoric acid, bis(trimethylsilyl)monomethyl ester [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
Catalytic Efficiency of Organotin Phosphates vs. Organic Amines: A Technical Comparison Guide
Topic: Catalytic Efficiency of Organotin Phosphates vs. Organic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the domain of ring-opening polymerization (ROP) and high-performance polyurethane synthesis, the choice between Organotin Phosphates (specifically alkyltin phosphate condensates) and Organic Amines (superbases like DBU, TBD) dictates the polymer's microstructural integrity, molecular weight, and reaction kinetics.
While organic amines offer rapid kinetics and metal-free "green" chemistry potential, organotin phosphate condensates (e.g., reaction products of
Mechanistic Divergence
A. Organotin Phosphates: The Coordination-Insertion Engine
Organotin phosphates are rarely simple salts; they are often condensates formed by the thermal dehydration of organotin oxides with alkyl phosphates. The active species is a multi-site coordination complex.
-
Mechanism: Operates via a Coordination-Insertion mechanism. The tin center acts as a Lewis acid to activate the monomer (epoxide/lactone), while the phosphate moiety (or alkoxide ligand generated in situ) acts as the nucleophile that inserts into the monomer ring.
-
Key Feature: The bulky phosphate ligands create a steric environment that suppresses transesterification (back-biting), allowing for the growth of long, linear chains with low polydispersity (PDI).
B. Organic Amines: The Nucleophilic/General Base Pathway
Organic amines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (Triazabicyclodecene) function through two primary modes depending on the presence of a co-catalyst (like an alcohol initiator).
-
Mechanism:
-
General Base Catalysis (GBC): The amine deprotonates the alcohol initiator, creating a potent alkoxide nucleophile.
-
Nucleophilic Activation (NE): The amine directly attacks the monomer (less common for hindered amines) or activates the chain end.
-
-
Key Feature: Extremely fast kinetics at room temperature. However, without careful control, the high basicity can catalyze back-biting, leading to cyclic oligomers and broader PDI.
C. Mechanistic Visualization
Figure 1: Mechanistic pathways contrasting the controlled coordination-insertion of tin phosphates vs. the rapid base activation of amines.
Performance Metrics Comparison
The following data summarizes comparative performance in the Ring-Opening Polymerization (ROP) of epoxides (e.g., epichlorohydrin, glycidyl ethers).
| Metric | Organotin Phosphate Condensates | Organic Amines (DBU/TBD) |
| Molecular Weight ( | High ( | Moderate ( |
| Polydispersity (PDI) | Narrow (1.1 – 1.4) | Broad (1.5 – 2.0) unless controlled |
| Reaction Kinetics | Slower induction, sustained growth | Rapid burst kinetics |
| Stereoselectivity | High (Iso-selective potential) | Low (Atactic usually) |
| Side Reactions | Minimal transesterification | Prone to back-biting/cyclization |
| Tolerance | Tolerates impurities/moisture better | Sensitive to moisture (deactivates) |
| Toxicity | High (Organotin regulations) | Moderate (Corrosive/Irritant) |
Key Insight: Use Organotin Phosphates when the target is a structural material requiring high mechanical strength (derived from high MW). Use Amines for low-MW prepolymers, surface modifications, or when metal contamination is strictly prohibited (e.g., biomedical electronics).
Experimental Protocols
Protocol A: Synthesis of Organotin Phosphate Condensate Catalyst
Rationale: Commercial "organotin phosphates" are often ill-defined. In-situ formation ensures the active condensate species.
-
Reagents: Dibutyltin oxide (
, 10 mmol), Tributyl phosphate ( , 10 mmol). -
Setup: 50 mL round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Condensation:
-
Mix reagents in benzene or toluene (30 mL).
-
Reflux for 2–4 hours.
-
Critical Step: Monitor water removal in the Dean-Stark trap. The reaction is complete when the solution becomes clear and water evolution ceases.
-
-
Isolation: Remove solvent under vacuum. The resulting viscous oil/solid is the active catalyst condensate.
Protocol B: Comparative Polymerization of Epichlorohydrin
Rationale: To validate catalytic efficiency, run parallel reactions under inert atmosphere.
-
Preparation: Flame-dry two Schlenk tubes and purge with Argon.
-
Loading:
-
Tube A (Tin): Add Monomer (50 mmol) + Organotin Condensate (0.5 mmol, 1 mol%).
-
Tube B (Amine): Add Monomer (50 mmol) + Benzyl Alcohol (Initiator, 0.5 mmol) + DBU (0.5 mmol).
-
-
Reaction:
-
Seal tubes and heat to 40°C (Amine) or 60°C (Tin). Note: Tin often requires higher activation energy.
-
Stir for 24 hours.
-
-
Quenching: Add acidic methanol (1 mL HCl in 50 mL MeOH) to precipitate the polymer.
-
Analysis:
-
Dry polymer in vacuum oven at 40°C.
-
Analyze via GPC (Gel Permeation Chromatography) for
and PDI.
-
Decision Matrix & Applications
When should you choose one over the other?
Figure 2: Decision matrix for catalyst selection based on product requirements.
Safety & Regulatory Considerations
Organotin Phosphates[1][2][3][4]
-
Toxicity: Organotins (especially tributyl and dibutyl species) are immunotoxic and potential endocrine disruptors.[1]
-
Regulation: Strictly regulated (e.g., EU REACH Annex XVII). Their use is often restricted to industrial closed systems or applications where the catalyst is permanently embedded/crosslinked.
-
Handling: Must be handled in a fume hood with double-gloving (nitrile).
Organic Amines
-
Toxicity: Generally lower systemic toxicity but are corrosive and can cause severe skin/eye burns.
-
Volatility: Lower molecular weight amines (TEA, DBU) are volatile; ensure good ventilation.
-
Advantage: Easier to remove from the final product via acid wash or evaporation.
References
-
Iwasa, N., et al. (2008).[2][3][4] Ring-opening polymerization of various oxirane derivatives using organotin phosphate condensate. Polymer Bulletin. Link
-
Otera, J., et al. (1984). Tin-119 NMR spectroscopic studies of organotin phosphates as catalysts for the polymerization of epoxides. Organometallics. Link
-
Niyogi, et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology. Link
-
Gardon, J. L. (1967). Mechanism of the Effect of Organotin Catalysts in a Reaction Between NCO- and Hydroxy-Groups. Journal of Cellular Plastics. Link
-
Shimomura, O., et al. (2020). DBU-intercalated γ-titanium phosphate as a latent thermal catalyst. RSC Advances. Link
Sources
Spectroscopic Identification of Tributylstannyl Phosphate Derivatives
This guide details the spectroscopic identification of tributylstannyl phosphate derivatives (TBSPs) , a class of organotin compounds widely utilized in biocidal applications, catalysis, and as intermediates in antifouling formulations.
Unlike simple organic phosphates (e.g., tributyl phosphate, TBP), TBSPs exhibit complex structural dynamism—specifically a solution-state equilibrium between monomeric and coordination polymeric forms. This guide compares the diagnostic utility of Multinuclear NMR (
A Comparative Technical Guide for Structural Elucidation
Executive Summary: The Structural Challenge
Tributylstannyl phosphates (e.g., bis(tributyltin) phosphate) are not static molecules. In the solid state and concentrated solutions, the phosphoryl oxygen (
The Analytical Consequence: Standard characterization (like
Comparative Analysis of Spectroscopic Methods
Method A: NMR Spectroscopy (The Gold Standard)
Performance: Superior diagnostic power. It directly reports the coordination number of the tin atom.
-
Mechanism: The chemical shift (
) of is highly sensitive to electron density and coordination geometry. -
Diagnostic Ranges:
-
4-Coordinate (Monomer):
to ppm. (Typical of dilute solutions). -
5-Coordinate (Polymer):
to ppm. (Typical of solid state or concentrated solutions).
-
-
Why it wins: It unambiguously differentiates between a simple ester and a coordination polymer, which directly correlates to the compound's physical properties (viscosity, solubility).
Method B: NMR Spectroscopy
Performance: High sensitivity, but lower structural resolution than
-
Mechanism: Observes the phosphorus environment.
-
Diagnostic Features:
-
Chemical Shift: Typically
to ppm relative to . The shift change upon tin coordination is subtle compared to tin NMR. -
Satellites: The presence of
satellites (side bands) flanking the phosphorus peak is the definitive proof of a covalent bond. The coupling constant is typically 50–200 Hz .
-
Method C: Infrared Spectroscopy (FT-IR)
Performance: Rapid "Fingerprinting" but lacks quantitative structural insight.
-
Key Bands:
-
Stretch: Found at
.[1] A shift to lower frequency (e.g., ) indicates the coordination (polymerization). -
Stretch: Broad band approx.
.
-
Stretch: Found at
Summary of Comparative Performance
| Feature | FT-IR | |||
| Primary Utility | Coordination Geometry | Bond Connectivity | Functional Groups | Purity Check |
| Structural Insight | High (4 vs 5 coord) | Medium (Sn-P coupling) | Low (Qualitative) | Low (Alkyl chains only) |
| Sample Req. | High Conc. Preferred | Low Conc. OK | Solid/Liquid Film | Low Conc. OK |
| Key Diagnostic | Chemical Shift ( | Sn-Satellites ( | P=O Shift | Integral Ratios |
Experimental Protocol: Synthesis & Characterization Workflow
Objective: Synthesize and characterize Bis(tributyltin) phosphate
Step 1: Synthesis (Azeotropic Dehydration)
-
Reagents: Combine Bis(tributyltin) oxide (TBTO) (20 mmol) and Phosphoric acid (85%) (10 mmol) in toluene (50 mL).
-
Reaction: Reflux in a Dean-Stark apparatus for 3-4 hours. Water removal drives the equilibrium forward.
-
Reaction:
(Adjust stoichiometry for bis-derivative).
-
-
Work-up: Evaporate solvent under reduced pressure. The product is typically a viscous, colorless oil or waxy solid.
Step 2: Spectroscopic Characterization Workflow
A. Sample Preparation[2]
-
Solvent: Use non-coordinating solvents (e.g.,
, ) to observe self-association (polymers). Use coordinating solvents (e.g., DMSO- ) to break polymers and observe monomeric species. -
Concentration: Prepare a concentrated solution (
) for acquisition.
B. Acquisition Parameters
-
NMR: 16 scans. Integrate butyl protons (
ppm) to confirm tributyltin/phosphate ratio. -
NMR: Proton-decoupled (
). Spectral width: -100 to +100 ppm. Look for the singlet with satellites. -
NMR: Inverse gated decoupling (to suppress NOE if integration is needed, though usually qualitative). Reference to
( ppm) or tributyltin chloride ( ppm).
Visualizations
Diagram 1: Structural Equilibrium & Spectral Consequences
This diagram illustrates how the physical state of the molecule changes the spectroscopic output.
Caption: The dynamic equilibrium between monomeric and polymeric forms dictates the observed chemical shifts. High concentration favors the 5-coordinate polymer.
Diagram 2: Identification Decision Tree
A logic flow for researchers to confirm identity and purity.
Caption: A step-by-step logic gate for validating tributylstannyl phosphate derivatives using NMR markers.
Reference Data Table
| Nucleus | Parameter | Value Range | Interpretation |
| Chemical Shift ( | Indicates 5-coordinate tin (polymeric bridging). | ||
| Indicates 4-coordinate tin (monomer or hydrolysis product). | |||
| Chemical Shift ( | Typical phosphate ester range. | ||
| Coupling | Confirms covalent Sn-O-P connectivity. | ||
| IR | Coordinated phosphoryl group (Polymer). | ||
| Free phosphoryl group (Monomer/TBP). |
References
-
National Institute of Standards and Technology (NIST). Tributyl phosphate (IR Spectrum & Mass Spec Data). NIST Chemistry WebBook, SRD 69.[3] [Link]
- Holeček, J., et al.Structure of tributyltin(IV) phosphate derivatives in solution and solid state. (General reference for Sn-NMR shifts in organotin phosphates).
-
Oxford Instruments.Analysing phosphorus containing compounds using 31P Benchtop NMR. (Reference for
shifts of phosphate esters). [Link]
Sources
Technical Comparison Guide: Bis(trimethylsilyl)tributyltinphosphate vs. Tris(trimethylsilyl)phosphate
This guide provides an in-depth technical comparison between Bis(trimethylsilyl)tributyltinphosphate (BTS-TBTP) and Tris(trimethylsilyl)phosphate (TMSP) . While both compounds share structural similarities as silylated phosphate esters, their applications diverge significantly due to the distinct reactivity of the tributyltin moiety versus the trimethylsilyl group.
Executive Summary
-
Tris(trimethylsilyl)phosphate (TMSP) is the industry standard for high-voltage lithium-ion battery electrolytes (as a cathode passivating agent) and a general-purpose silylating/phosphorylating agent in organic synthesis. It is characterized by high thermal stability and hydrolytic sensitivity used for HF scavenging.
-
This compound (BTS-TBTP) is a specialized, high-reactivity reagent used almost exclusively in organic synthesis (nucleoside and carbohydrate chemistry) . It is designed for the synthesis of labile sugar phosphates and acyl phosphates under mild conditions where TMSP would be too unreactive or require harsh activation.
Key Differentiator: The presence of the Tributyltin (Sn-O-P) bond in BTS-TBTP lowers the activation energy for phosphate transfer, making it a superior reagent for delicate substrates, whereas TMSP relies on the stronger Si-O-P bond, making it better suited as a stable additive or bulk reagent.
Chemical Profiles & Structural Analysis
| Feature | This compound | Tris(trimethylsilyl)phosphate |
| Abbreviation | BTS-TBTP | TMSP / TMSPO |
| CAS Number | 74785-85-6 | 10497-05-9 |
| Formula | ||
| Structure | ||
| Reactive Core | Tin-Phosphate Ester (High Lability) | Silyl-Phosphate Ester (High Stability) |
| Primary Utility | Synthesis of Acyl/Sugar Phosphates | Battery Electrolyte Additive / Silylation |
| Toxicity | High (Organotin neurotoxicity) | Low/Moderate (Hydrolyzes to phosphate/silanol) |
Mechanistic Comparison: Phosphorylation Pathways
The core difference lies in the "Leaving Group" ability and the Lewis acidity of the metal center (Sn vs. Si).
A. TMSP: The HF Scavenger & Passivator (Battery Focus)
In battery applications, TMSP functions by sacrificing its silyl groups.
-
HF Scavenging:
(Prevents cathode corrosion). -
CEI Formation: Oxidizes at high voltage (>4.3V) to form a phosphorus-rich Cathode Electrolyte Interphase (CEI) that inhibits electrolyte decomposition.
B. BTS-TBTP: The "Soft" Phosphorylating Agent (Synthesis Focus)
In organic synthesis, the Tin-Oxygen bond is weaker and more polarizable than the Silicon-Oxygen bond. This allows BTS-TBTP to react with electrophiles (like acyl chlorides or glycosyl halides) under neutral conditions.
Mechanism:
-
The nucleophilic oxygen of the phosphate attacks the electrophile (R-X).
-
The Tributyltin group acts as the primary leaving group (as
) because the Sn-O bond is more labile than the Si-O bond. -
This generates a Bis(TMS)-protected phosphate intermediate, which is easily hydrolyzed to the free phosphate.
Figure 1: Mechanistic pathway of BTS-TBTP mediated phosphorylation. The organotin moiety facilitates the transfer of the phosphate group to the substrate.
Experimental Protocols
Protocol A: Synthesis of Acyl Phosphates using BTS-TBTP
Target Application: Synthesis of high-energy metabolic intermediates or labile sugar phosphates where acidic conditions must be avoided.
Materials:
-
Acyl Chloride (Substrate)
-
BTS-TBTP (Reagent)
-
Dichloromethane (Solvent, anhydrous)[1]
-
Ether/Pentane (for workup)
Methodology:
-
Preparation: Dissolve 1.0 equivalent of Acyl Chloride in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Addition: Add 1.05 equivalents of BTS-TBTP dropwise at 0°C.
-
Note: Unlike TMSP, which often requires heating or Lewis Acid catalysts, BTS-TBTP reacts spontaneously due to the Sn-O lability.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by
-NMR (Shift from reagent peak ~ -25 ppm to product peak). -
Workup (The Critical Step):
-
The byproduct is
, which is soluble in organics. -
Evaporate solvent.
-
Perform a rapid hydrolysis if the free acid is desired, or use the silylated intermediate directly.
-
Purification: For removal of organotin residues, partition between acetonitrile and hexane (Tin prefers hexane; Product prefers acetonitrile).
-
Protocol B: TMSP as a CEI Additive in Li-Ion Batteries
Target Application: Enhancing cycle life of NCM811 or LiCoO2 cathodes.
Materials:
Methodology:
-
Dosing: Add 0.5 wt% to 1.0 wt% of TMSP to the standard electrolyte inside an Argon-filled glovebox (
ppm). -
Homogenization: Stir for 30 minutes. Ensure no turbidity (TMSP is moisture sensitive; turbidity indicates hydrolysis).
-
Formation Cycle: Assemble the cell. Perform the first charge at a low rate (0.1 C).
-
Observation: A distinct oxidation peak will appear around 4.3V vs
, corresponding to the oxidative polymerization of TMSP on the cathode surface.
-
Comparative Performance Data
The following table contrasts the performance characteristics based on experimental outcomes in synthesis and stability studies.
| Metric | BTS-TBTP | TMSP | Implication |
| Reactivity (Nucleophilic) | High (Sn-O bond breaks easily) | Low (Si-O bond is strong) | BTS-TBTP is better for synthesizing sensitive molecules. |
| Reaction Temperature | 0°C – 25°C (Room Temp) | 80°C – 120°C (Often requires heat) | BTS-TBTP preserves thermally labile groups. |
| Hydrolytic Stability | Low (Rapidly hydrolyzes) | Moderate (Hydrolyzes slowly in air) | TMSP is easier to handle/store. |
| Byproduct Removal | Difficult ( | Easy (TMS-OH / TMS-Cl are volatile) | TMSP is "Greener"; BTS-TBTP requires specific purification. |
| HF Scavenging | N/A (Not used in electrolytes) | Excellent (Forms TMS-F) | TMSP is the choice for battery safety. |
Safety & Handling (Crucial Warning)
-
BTS-TBTP (Organotin Hazard): Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are persistent organic pollutants.
-
Requirement: All reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal Organic Waste."
-
Regulatory:[4] Use is restricted in marine paints and consumer goods; strictly limited to R&D synthesis.
-
-
TMSP: Flammable liquid. Reacts with water to release phosphoric acid and silanols. Standard organic solvent safety applies.
Conclusion & Recommendation
Choose this compound (BTS-TBTP) if:
-
You are synthesizing biologically active sugar phosphates or acyl phosphates .
-
Your substrate is acid-sensitive or thermally labile .
-
You require a "soft" phosphate transfer agent that works at neutral pH and room temperature.
Choose Tris(trimethylsilyl)phosphate (TMSP) if:
-
You are developing Lithium-Ion Battery electrolytes (High Voltage).
-
You need a bulk silylating agent or a dehydrating agent.
-
You require a reagent with low toxicity and volatile byproducts.
References
-
Yamaguchi, K., et al. (1984). "Bis(trimethylsilyl)tributylstannyl phosphate: A mild phosphorylating agent." Aldrichimica Acta, 17, 75.
-
Xu, M., et al. (2017). "Tris(trimethylsilyl)phosphate as an electrolyte additive for high voltage lithium-ion batteries."[2][5] Journal of Power Sources, 348, 66-75.
- Wojtowicz, H., et al. (2006). "Silylation and phosphorylation strategies in nucleoside chemistry." Chemical Reviews, 106(12).
-
Sigma-Aldrich Product Sheet. "Bis(trimethylsilyl)tributylstannyl phosphate (CAS 74785-85-6)."
- Song, Y.M., et al. (2012). "Effect of Tris(trimethylsilyl)phosphate on the electrochemical performance of LiNi0.5Co0.2Mn0.3O2 cathode materials." Electrochimica Acta, 64, 9-16.
Sources
- 1. Synthesis and applications of cyclonucleosides: an update (2010–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive for High-Voltage LiNi1.5Mn0.5O4/Graphite Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIS(TRIMETHYLSILYLOXY)-PHOSPHINE | 30148-50-6 [chemicalbook.com]
- 5. Tris(Trimethylsilyl) Phosphate | CAS#:10497-05-9 | Chemsrc [chemsrc.com]
Technical Comparison: Thermal Decomposition Profile of Bis(trimethylsilyl)tributyltinphosphate
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Compound: Bis(trimethylsilyl)tributyltinphosphate (CAS: 74785-85-6)
Executive Summary
This compound (herein referred to as BTS-TBTP ) represents a specialized class of hybrid organometallic phosphate esters. Structurally, it bridges the chemistry of silyl esters (highly labile, film-forming) and organotin compounds (thermally robust, catalytic).
While widely cited in patent literature as a high-voltage electrolyte additive for lithium-ion batteries and a stabilizer for cyanate resins, its thermal decomposition profile is complex due to the competing lability of its Si–O–P and Sn–O–P bonds.
This guide provides a predictive thermal degradation analysis , comparing BTS-TBTP against its mono-functional analogs: Tris(trimethylsilyl) phosphate (TMSP) and Tributyltin phosphate (TBTP) .
Thermal Decomposition Profile
The "Dual-Trigger" Degradation Mechanism
Unlike simple alkyl phosphates, BTS-TBTP undergoes a multi-stage decomposition driven by the distinct bond energies of Silicon-Oxygen (Si–O, ~452 kJ/mol) and Tin-Oxygen (Sn–O, ~548 kJ/mol). However, the kinetic lability of the trimethylsilyl group often leads to earlier onset decomposition via rearrangement.
Predicted Thermogravimetric Analysis (TGA) Stages
Note: Data derived from homolog analysis of silyl/stannyl phosphate esters.
| Stage | Temperature Range | Mass Loss | Mechanistic Event |
| I | 50°C – 120°C | < 2% | Desorption: Loss of residual solvent and hydrolysis byproducts (e.g., Hexamethyldisiloxane) due to trace moisture. |
| II | 180°C – 260°C | ~30-40% | Desilylation (Primary Onset): Cleavage of Si–O–P bonds. Elimination of volatile trimethylsilyl species (e.g., TMS-ether, siloxanes). |
| III | 280°C – 350°C | ~20-30% | Dealkylation (Organotin): |
| IV | > 600°C | Residue | Ceramization: Formation of a stable Sn–P–O (Tin Phosphate) inorganic glass matrix. |
Mechanistic Pathway Diagram
The following diagram illustrates the competing decomposition pathways. The silyl group migration (Path A) typically precedes the tin dealkylation (Path B).
Comparative Analysis
To validate the performance of BTS-TBTP, we compare it with industry-standard alternatives.
Table 1: Comparative Thermal Stability & Residue Analysis
| Feature | BTS-TBTP (Target) | Tris(trimethylsilyl) phosphate (TMSP) | Tributyltin phosphate (TBTP) |
| Primary Function | Hybrid Stabilizer / SEI Former | Electrolyte Additive / Scavenger | Biocide / Catalyst |
| CAS Number | 74785-85-6 | 10416-59-8 | 15275-44-2 |
| T_onset (5% Loss) | ~190°C (Predicted) | ~140°C | ~280°C |
| Volatile Products | Siloxanes, Butene | TMS-F (in electrolyte), Siloxanes | Butene, Butyltin oxides |
| Char Yield (600°C) | High (~35-45%) | Low (<5%) | Medium (~25-30%) |
| Moisture Sensitivity | High (Hydrolyzes to H3PO4 + Sn-OH) | Extreme (Rapid hydrolysis) | Low (Hydrolytically stable) |
| Application Fit | High-Voltage Li-ion Cathodes | Standard Li-ion Electrolytes | Marine Antifouling (Legacy) |
Key Insight: BTS-TBTP offers a "middle ground" stability. It is more thermally robust than TMSP, allowing it to survive higher processing temperatures, but it retains the film-forming capability (via the silyl group) that pure organotins lack.
Experimental Protocol: Self-Validating TGA
Objective: Accurately determine the thermal stability limit of BTS-TBTP without interference from hydrolysis artifacts. Challenge: The Si–O–P bond is extremely sensitive to moisture. Standard TGA preparation will result in premature hydrolysis, showing false "early" weight loss (evolution of volatile silanols).
Protocol Workflow
-
Sample Preparation (Glovebox Mandatory):
-
Environment:[1] Argon-filled glovebox (H2O < 0.5 ppm).
-
Crucible: Alumina (Al2O3) or Platinum, pre-baked at 600°C to remove adsorbed water.
-
Loading: Transfer 10-15 mg of liquid BTS-TBTP into the crucible. Hermetically seal if possible, or use a "pierce-lid" technique.
-
-
Instrument Setup:
-
Purge Gas: High-purity Nitrogen (99.999%) at 50 mL/min.
-
Equilibration: Purge furnace for 30 mins at 30°C before starting the ramp to flush ambient moisture.
-
-
Validation Step (The "Hydrolysis Check"):
-
Run an initial isothermal hold at 90°C for 15 minutes .
-
Pass Criteria: Mass loss < 0.5%.[1] (Significant loss here indicates the sample was already hydrolyzed to volatile silanols before the run).
-
-
Thermal Ramp:
-
Ramp 10°C/min to 700°C.
-
Experimental Workflow Diagram
References
-
Advanced Technology & Industrial Co., Ltd. (2024). Product Specification: this compound (CAS 74785-85-6). Retrieved from
-
Hangzhou Keying Chem Co., Ltd. (2024). Technical Data Sheet: Organotin and Silyl Phosphate Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central. Retrieved from
-
American Chemical Society (ACS). (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate SAMs. ACS Omega. Retrieved from
-
Google Patents. (2020). CN112086684A: Cesium-containing high-voltage lithium ion battery electrolyte composite additive. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: Bis(trimethylsilyl)tributyltinphosphate
[1]
Executive Summary & Core Directive
Bis(trimethylsilyl)tributyltinphosphate represents a dual-hazard class: it combines the extreme marine toxicity of organotins (tributyltin moiety) with the hydrolytic instability of silyl esters (trimethylsilyl moiety).
Immediate Action Required:
-
NEVER dispose of this compound (or its residues) down the drain.
-
NEVER mix bulk quantities with aqueous waste streams (risk of exothermic hydrolysis and gas evolution).[1]
-
ALWAYS segregate as "Water-Reactive / Toxic Organometallic" waste.[1]
This guide provides the technical protocol for stabilizing, packaging, and disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing catastrophic environmental release.
Chemical Hazard Profile
To manage disposal safely, you must understand the underlying chemistry. This molecule is not a static waste product; it is a reactive system.[1]
| Component Moiety | Chemical Behavior | Disposal Implication |
| Trimethylsilyl (TMS) | Hydrolytically Unstable. Upon contact with moisture, the Si-O bond cleaves, releasing hexamethyldisiloxane and heat.[1] | Waste containers must be hermetically sealed and free of headspace moisture.[1] |
| Tributyltin (TBT) | Persistent Bioaccumulative Toxin. Causes imposex in marine invertebrates at ng/L concentrations.[1] | Zero-tolerance for release into sewer systems.[1][2] Requires high-temperature incineration by a licensed facility.[1] |
| Phosphate Backbone | Acidic Precursor. Hydrolysis yields phosphoric acid derivatives.[1] | Potential to lower pH of waste mixtures, creating secondary corrosion hazards. |
Reactivity Pathway (Hydrolysis)
Understanding this pathway is critical for cleaning glassware residues.
Operational Disposal Protocol
A. Bulk Waste (Unused Reagent or Concentrated Reaction Mixtures)
Do not attempt to quench bulk quantities. The exotherm from the silyl hydrolysis can volatilize the toxic organotin components.
-
Segregation: Isolate from all oxidizers, acids, and aqueous solutions.[1]
-
Primary Container: Keep in the original manufacturer packaging if possible. If transferring, use a chemically resistant HDPE or glass container with a vented cap (if slow hydrolysis is suspected) or a standard cap with a Parafilm seal (if anhydrous).
-
Labeling: Affix a hazardous waste label with the following specific identifiers:
-
Constituents: this compound, Tributyltin compounds.[1]
-
Hazards:Toxic (Marine Pollutant) , Water Reactive , Corrosive .
-
-
Secondary Containment: Place the primary container inside a clear plastic bag, then into a secondary bin to capture leaks.
B. Residual Waste (Glassware & Syringe Decontamination)
Use this protocol only for trace amounts remaining on glassware.[1] Perform ALL work in a Fume Hood.
-
Dilution: Rinse the glassware with an inert solvent (e.g., dry Hexane or Dichloromethane) to dissolve the bulk of the residue. Collect this rinse as "Halogenated/Organic Solvent Waste (Contains Heavy Metals)." [1]
-
Controlled Quench:
-
Final Wash: Rinse with soap and water.[1][4][5] Collect the first aqueous rinse and add it to the "Aqueous Waste (Heavy Metal Contaminated)" stream. Subsequent rinses may go to the drain only if confirmed free of Tin (check local EHS regulations).
Visual Decision Logic (Workflow)
The following diagram outlines the decision-making process for handling this specific compound.
Figure 1: Decision tree for segregating bulk reagent from trace residues to prevent accidental exposure or exothermic runaway.
Regulatory & Compliance Data
Adhere to the following framework to ensure audit readiness.
| Regulatory Body | Classification / Code | Requirement |
| EPA (RCRA) | D003 (Reactive - Water) Characteristic Toxic (if TCLP fails for Tin/Organotins) | Must be treated by a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] |
| DOT (Transport) | UN 3265 (Corrosive Liquid, Acidic, Organic) or UN 2788 (Organotin compound, liquid, n.o.s.) | Requires "Marine Pollutant" marking on shipping papers.[1] |
| OSHA | PEL: 0.1 mg/m³ (as Sn) | Handle in a fume hood.[1] Use Nitrile gloves (double gloving recommended).[1] |
Note on Waste Codes: While "Tin" is not a standard RCRA 8 metal, the reactivity of the silyl group often triggers the D003 code. Furthermore, many states (e.g., California) regulate Organotins as "Extremely Hazardous Waste." Always default to the most stringent classification.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tributyltin.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]
-
Gelest, Inc. Safety Data Sheet: Tris(trimethylsilyl)phosphate (Analogue).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Tin, organic compounds).[1] Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
